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  • Product: p-Chloroacetoxy-2-chloroacetanilide
  • CAS: 17641-10-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to p-Chloroacetoxy-2-chloroacetanilide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of p-chloroacetoxy-2-chloroacetanilide, a compound of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of p-chloroacetoxy-2-chloroacetanilide, a compound of interest for its potential applications in synthetic chemistry and drug development. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a predictive yet robust guide to its chemical structure, exact mass, proposed synthesis, and expected analytical characteristics.

Chemical Identity and Physicochemical Properties

p-Chloroacetoxy-2-chloroacetanilide, systematically named N-(2-chloro-4-(2-chloroacetoxy)phenyl)acetamide, is a disubstituted acetanilide derivative. Its structure is characterized by an acetamide group, a chlorine substituent at the 2-position of the phenyl ring, and a chloroacetoxy group at the 4-position (para) of the phenyl ring.

Chemical Structure

The structural formula of p-chloroacetoxy-2-chloroacetanilide is presented below.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Esterification N-(2-chloro-4-hydroxyphenyl)acetamide N-(2-chloro-4-hydroxyphenyl)acetamide p-Chloroacetoxy-2-chloroacetanilide p-Chloroacetoxy-2-chloroacetanilide N-(2-chloro-4-hydroxyphenyl)acetamide->p-Chloroacetoxy-2-chloroacetanilide Chloroacetyl chloride, Base (e.g., Pyridine or Triethylamine)

Figure 2: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Predictive)

This protocol is based on established methods for the synthesis of related compounds, such as the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide and general esterification procedures for phenols. [1][2][3] Step 1: Synthesis of N-(2-chloro-4-hydroxyphenyl)acetamide (Intermediate)

A detailed protocol for the synthesis of this intermediate has been described in the literature. [2][3]Briefly, 4-aminophenol is reacted with chloroacetyl chloride in a suitable solvent like acetic acid.

Step 2: Synthesis of p-Chloroacetoxy-2-chloroacetanilide

  • Materials:

    • N-(2-chloro-4-hydroxyphenyl)acetamide

    • Chloroacetyl chloride

    • Anhydrous pyridine or triethylamine

    • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2-chloro-4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine or triethylamine (1.2 eq) to the solution.

    • Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure p-chloroacetoxy-2-chloroacetanilide.

Predicted Analytical Data

As no experimental data is available for p-chloroacetoxy-2-chloroacetanilide, the following spectroscopic data are predicted based on the analysis of its precursor and other structurally similar chloroacetanilide derivatives.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0br s1H-NH-
~7.5d1HAr-H ortho to -NHAc
~7.2dd1HAr-H meta to -NHAc, ortho to -O(CO)CH₂Cl
~7.1d1HAr-H ortho to -O(CO)CH₂Cl
4.34s2H-O(CO)CH₂Cl
2.25s3H-NHC(O)CH₃
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for the ten carbon atoms:

Chemical Shift (δ, ppm)Assignment
~168-NHC (O)CH₃
~165-OC (O)CH₂Cl
~145Ar-C-O
~135Ar-C-NH
~130Ar-C-Cl
~129Ar-CH
~123Ar-CH
~122Ar-CH
~41-O(CO)C H₂Cl
~25-NHC(O)C H₃
Predicted Mass Spectrometry Fragmentation

In mass spectrometry (MS), particularly with techniques like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected. The fragmentation pattern would likely involve the loss of key functional groups.

  • Primary Fragmentation:

    • Loss of the chloroacetyl group (-COCH₂Cl) from the ester linkage.

    • Loss of the acetyl group (-COCH₃) from the amide linkage.

    • Cleavage of the C-O bond of the ester.

    • Cleavage of the N-C bond of the amide.

Potential Applications and Research Directions

The presence of two reactive chloroacetyl groups and an acetanilide core suggests several potential applications for p-chloroacetoxy-2-chloroacetanilide in research and development:

  • Intermediate in Organic Synthesis: The two chloroacetyl groups can serve as handles for further functionalization through nucleophilic substitution reactions, making it a versatile building block for more complex molecules.

  • Potential Biological Activity: Chloroacetanilide derivatives are known to exhibit a range of biological activities, including herbicidal and antimicrobial properties. The unique substitution pattern of this molecule may confer novel biological activities worth investigating.

  • Drug Development: The acetanilide scaffold is present in many pharmaceutical compounds. This molecule could serve as a starting point for the development of new therapeutic agents.

Further research is warranted to synthesize and characterize p-chloroacetoxy-2-chloroacetanilide and to explore its chemical reactivity and biological properties.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of p-chloroacetoxy-2-chloroacetanilide. By leveraging data from structurally related compounds and fundamental chemical principles, we have outlined its chemical structure, exact mass, a plausible synthetic route, and expected analytical data. This information is intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this novel compound.

References

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2025). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). p-Chloroacetoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). p-chloroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for preparing phenyl chloroacetate.
  • Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]

  • Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.). Eurasian Journal of Engineering and Technology.
  • PubChem. (n.d.). Chloroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Retrieved from [Link]

  • PubMed. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Retrieved from [Link]

  • USGS Publications Warehouse. (1997). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. Retrieved from [Link]

  • DrugFuture. (n.d.). Chloroacetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction of a linker (2-chloroacetic acid) introduction to the phenol molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential fragment ions monitored using precursor ion MS/MS. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-chloro-N-(1-phenylethyl)acetamide, with a Focus on 13C NMR Analysis.
  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

  • PMC. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2026). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
  • Google Patents. (n.d.). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of p-Chloroacetoxy-2-chloroacetanilide

An In-depth Technical Guide to the Synthesis and Properties of p-Chloroacetoxy-2-chloroacetanilide For Researchers, Scientists, and Drug Development Professionals Introduction p-Chloroacetoxy-2-chloroacetanilide, systema...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Properties of p-Chloroacetoxy-2-chloroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloroacetoxy-2-chloroacetanilide, systematically named 2-chloro-N-(4-(chloroacetoxy)phenyl)acetamide, is a specialized organic molecule that is not widely documented or commercially available. Its structure, featuring two reactive chloroacetyl groups—one on the amide nitrogen and another on a para-substituted acetoxy group on the phenyl ring—makes it a potentially valuable, albeit uncharacterized, intermediate for organic synthesis. The presence of multiple reactive sites suggests its utility in the development of novel chemical entities, particularly in the fields of medicinal chemistry and materials science, where such bifunctional linkers can be employed for creating complex molecular architectures.

This technical guide provides a comprehensive overview of p-chloroacetoxy-2-chloroacetanilide, focusing on a proposed synthetic pathway for its creation, its predicted physicochemical and chemical properties, and essential safety considerations. The information herein is synthesized from established chemical principles and data from closely related, well-documented precursor molecules, offering a foundational resource for researchers interested in the synthesis and application of this unique compound.

Nomenclature and Molecular Structure

  • Systematic IUPAC Name: 2-chloro-N-(4-(chloroacetoxy)phenyl)acetamide

  • Common Name: p-Chloroacetoxy-2-chloroacetanilide

  • Molecular Formula: C₁₀H₈Cl₂NO₃

  • Molecular Weight: 277.08 g/mol

  • Chemical Structure: (A 2D rendering of the chemical structure)

Proposed Synthetic Pathway

The synthesis of p-chloroacetoxy-2-chloroacetanilide can be logically approached as a two-step process, starting from the readily available precursor, p-aminophenol. The first step involves the selective N-acylation of the amino group, followed by the O-acylation of the phenolic hydroxyl group.

Step 1: Synthesis of the Intermediate, 2-chloro-N-(4-hydroxyphenyl)acetamide

The initial step focuses on the chemoselective chloroacetylation of the more nucleophilic amino group of p-aminophenol, leaving the phenolic hydroxyl group intact. This reaction is well-documented and can be performed under mild conditions.[1][2]

Reaction Scheme:

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve p-aminophenol in a suitable solvent such as glacial acetic acid, acetonitrile, or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add one equivalent of chloroacetyl chloride dropwise to the cooled solution while maintaining vigorous stirring. The exothermicity of the reaction should be carefully managed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction.[2]

  • Upon completion, a solution of sodium acetate may be added to neutralize the hydrochloric acid byproduct and precipitate the crude product.[1]

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • The crude 2-chloro-N-(4-hydroxyphenyl)acetamide can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals.[1]

Characterization of the Intermediate:

The structure of the synthesized intermediate should be confirmed using standard analytical techniques. Published data for 2-chloro-N-(4-hydroxyphenyl)acetamide includes:

  • Melting Point: 140-142°C (413-415 K)[1]

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 9.20 (s, 1H, OH), 7.34-6.76 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂)[1]

  • FT-IR (ATR, cm⁻¹): 3385 (O-H), 3200 (N-H), 1640 (C=O)[1]

Step 2: Synthesis of p-Chloroacetoxy-2-chloroacetanilide

The second and final step involves the esterification of the phenolic hydroxyl group of the intermediate, 2-chloro-N-(4-hydroxyphenyl)acetamide, with a second equivalent of a chloroacylating agent.

Reaction Scheme:

Caption: Proposed two-step synthesis of p-Chloroacetoxy-2-chloroacetanilide.

Predicted Physicochemical Properties

As p-chloroacetoxy-2-chloroacetanilide is not a well-characterized compound, its physical properties must be predicted based on its structure and the known properties of its precursors and related molecules.

PropertyPredicted Value/ObservationRationale
Appearance White to off-white crystalline solidSimilar to its acetanilide precursors.
Melting Point > 142°CThe addition of a second chloroacetyl group and the increase in molecular weight would likely increase the melting point compared to the intermediate (140-142°C).
Solubility Insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in alcohols (e.g., ethanol, methanol).The molecule is largely nonpolar, but the amide and ester groups will provide some affinity for polar organic solvents.
¹H NMR Key signals would include two distinct singlets for the two -CH₂Cl groups, aromatic protons, and an amide N-H proton. The chemical shifts of the aromatic protons will be different from the intermediate due to the electron-withdrawing effect of the chloroacetoxy group.
¹³C NMR Expected signals for two C=O groups (amide and ester), two -CH₂Cl carbons, and aromatic carbons.
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1780 (ester C=O stretch), ~1680 (amide C=O stretch), C-Cl stretches.The ester carbonyl stretch will be at a higher wavenumber than the amide carbonyl.

Chemical Properties and Reactivity

The chemical reactivity of p-chloroacetoxy-2-chloroacetanilide is dominated by the two chloroacetyl functional groups, which are susceptible to nucleophilic substitution.

  • Nucleophilic Substitution: Both the chloroacetamide and chloroacetate moieties can react with a wide range of nucleophiles (e.g., amines, thiols, alcohols). The relative reactivity of the two sites would be an interesting area of study, with the chloro on the acetamide group potentially being more reactive due to the electronic nature of the amide linkage. This bifunctionality allows for the molecule to be used as a cross-linking agent or as a scaffold for building more complex molecules.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 2-chloro-N-(4-hydroxyphenyl)acetamide and chloroacetic acid. The amide bond is more stable but can also be hydrolyzed under more forcing conditions.

  • Further Functionalization: The aromatic ring can potentially undergo electrophilic aromatic substitution, although the deactivating nature of the acetamido and acetoxy groups would make such reactions challenging.

Reactivity Overview Diagram:

Reactivity main_compound p-Chloroacetoxy-2-chloroacetanilide nucleophilic_substitution Nucleophilic Substitution main_compound->nucleophilic_substitution at both -CH₂Cl sites hydrolysis Hydrolysis main_compound->hydrolysis at ester and amide linkages

Caption: Key reactive pathways for p-Chloroacetoxy-2-chloroacetanilide.

Predicted Safety and Handling

Given the lack of specific toxicological data, a cautious approach to handling p-chloroacetoxy-2-chloroacetanilide is imperative. The safety profile can be inferred from its structural components and precursors.

  • Hazards:

    • Irritation: Chloroacetanilides are known to be skin and eye irritants. [3]The presence of two chloroacetyl groups suggests this compound will likely be a significant irritant to the skin, eyes, and respiratory tract.

    • Toxicity: Chloroacetylating agents are generally toxic and lachrymatory. Ingestion, inhalation, or skin absorption may be harmful.

    • Sensitization: Repeated exposure may cause skin sensitization.

  • Recommended Precautions:

    • Handle only in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

p-Chloroacetoxy-2-chloroacetanilide represents a novel chemical entity with significant potential as a bifunctional intermediate in organic synthesis. While not commercially available, this guide provides a robust, scientifically-grounded framework for its synthesis and an informed prediction of its properties and reactivity. The proposed two-step synthesis from p-aminophenol is based on well-established chemical transformations, offering a clear path for its laboratory preparation. The predicted chemical reactivity, centered on the two chloroacetyl groups, opens up numerous possibilities for its application in drug discovery, polymer chemistry, and materials science. Researchers and scientists working with this molecule should adhere to strict safety protocols due to its predicted hazardous nature. This guide serves as a foundational document to stimulate further research into the synthesis, characterization, and application of this intriguing molecule.

References

  • Taylor & Francis. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]

  • Organic Syntheses. Acetanilide, p-chloroacetyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetanilide. In PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-N-(4-(2-chloroacetyl)phenyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Chloroacetoacetanilide. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Technique for synthesizing o-chloroacetaminophenol.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2026, March 19). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • JournalNX. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • University of Calgary. (n.d.). synthesis of analgesics: aspirin & acetaminophen experimental techniques required. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

  • YouTube. (2022, October 15). p-Aminophenol reacts with one equivalent of acetyl chloride in the ... Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). N,N'-1,4-PHENYLENEBIS(2-CHLOROACETAMIDE). Retrieved from [Link]

  • Journal of Chemical Education. (2023, September 15). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Retrieved from [Link]

  • Google Patents. (n.d.). Solvent free synthesis of acetaminophen.
  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing chlor-acetanilide derivatives.
  • Quora. (2023, January 20). How is acetaminophen synthesized from phenol and acetic anhydride?. Retrieved from [Link]

  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • PubMed. (n.d.). Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index. Retrieved from [Link]

Sources

Foundational

Mechanism of Action and Synthetic Utility of p-Chloroacetoxy-2-chloroacetanilide in Organic Synthesis

Executive Summary In modern organic synthesis and drug development, bifunctional electrophiles are critical for constructing complex macrocycles, bioconjugates, and covalent inhibitors. p-Chloroacetoxy-2-chloroacetanilid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, bifunctional electrophiles are critical for constructing complex macrocycles, bioconjugates, and covalent inhibitors. p-Chloroacetoxy-2-chloroacetanilide (CAS: 17641-10-0)[1] is a highly versatile, differentially reactive bis-electrophile derived from the di-acylation of 4-aminophenol. By featuring both a chloroacetamide and a chloroacetate ester moiety, this molecule offers orthogonal reactivity pathways. This whitepaper dissects the mechanistic causality behind its reactivity, provides self-validating experimental protocols for its synthesis, and explores its applications in advanced medicinal chemistry.

Structural and Electronic Profiling

To harness p-chloroacetoxy-2-chloroacetanilide effectively, one must understand the electronic environment of its reactive sites. The molecule presents three distinct electrophilic centers, each governed by different mechanistic rules:

  • The Amide α -Carbon (Soft Electrophile): The α -chloro group adjacent to the amide carbonyl is highly activated toward bimolecular nucleophilic substitution ( SN​2 ). The adjacent π -system of the carbonyl lowers the energy of the SN​2 transition state, making it highly reactive toward "soft" nucleophiles like aliphatic thiols (e.g., cysteine residues) and secondary amines.

  • The Ester α -Carbon (Soft Electrophile): Similar to the amide, the α -carbon of the ester is an SN​2 center. However, the resulting thioether or amine linkage is structurally linked to the core aromatic ring via an ester bond, which is metabolically and chemically labile.

  • The Ester Carbonyl (Hard Electrophile): The ester carbonyl carbon is highly susceptible to nucleophilic acyl substitution. "Hard" nucleophiles, such as hydroxide ions ( OH− ) or alkoxides, will preferentially attack this carbonyl, leading to the cleavage of the ester and the unmasking of the free phenol.

This differential reactivity allows chemists to perform orthogonal functionalizations: one can selectively alkylate the α -carbons using soft nucleophiles, and subsequently cleave the ester using basic conditions to regenerate the phenol for further derivatization.

ReactivityMap A p-Chloroacetoxy-2-chloroacetanilide (CAS: 17641-10-0) B Amide α-Carbon (Soft Electrophile) A->B SN2 Attack (Thiols, Amines) C Ester α-Carbon (Soft Electrophile) A->C SN2 Attack (Thiols, Amines) D Ester Carbonyl (Hard Electrophile) A->D Acyl Substitution (OH-, Alkoxides) E E B->E Stable Thioether/ Amine Linkage F F C->F Labile Thioether/ Amine Linkage G G D->G Phenol Deprotection (Ester Cleavage)

Reactivity map of p-Chloroacetoxy-2-chloroacetanilide highlighting orthogonal electrophilic sites.

Experimental Workflows: Synthesis of the Bis-Electrophile

The synthesis of p-chloroacetoxy-2-chloroacetanilide from 4-aminophenol requires strict kinetic control to ensure chemoselectivity. Amines are significantly more nucleophilic than phenols; however, without proper buffering and temperature control, over-acylation or hydrolysis will ruin the yield.

Protocol 1: Chemoselective N-Acylation (Step 1)

Objective: Synthesize the intermediate N-(4-hydroxyphenyl)-2-chloroacetamide without inducing O-acylation[2],[3].

  • Causality & Logic: 4-Aminophenol has an amine pKa​ of ~5.5 and a phenol pKa​ of ~9.9. By utilizing modified Schotten-Baumann conditions with a mild base (Sodium Acetate, pKa​ ~4.7) in an aqueous acetic acid system, the pH is maintained around 5-6[4]. At this pH, the amine is sufficiently free to react, while the phenol remains entirely protonated and non-nucleophilic. The temperature must be strictly maintained at 0–5 °C to prevent chloroacetyl chloride from degrading into highly reactive ketene species[2].

  • Procedure:

    • Suspend 4-aminophenol (1.0 eq) in a saturated aqueous solution of sodium acetate and acetic acid (1:1 v/v)[4].

    • Cool the suspension to 0–5 °C using an ice-brine bath[2].

    • Add chloroacetyl chloride (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C[2],[4].

    • Stir the reaction at room temperature for 2 hours[2].

  • Self-Validation: The reaction validates itself visually. 4-Aminophenol is soluble in the acidic buffer, but as the N-acylation proceeds, the resulting N-(4-hydroxyphenyl)-2-chloroacetamide is highly water-insoluble and will crash out of solution as a dense white precipitate[4]. TLC monitoring (Hexane:EtOAc 1:1) will confirm the disappearance of the baseline amine spot[2].

Protocol 2: O-Acylation to the Bis-Electrophile (Step 2)

Objective: Convert the intermediate phenol into the target chloroacetate ester.

  • Causality & Logic: Because the resulting chloroacetate ester is highly prone to hydrolysis, aqueous Schotten-Baumann conditions can no longer be used. The reaction must be shifted to an anhydrous organic solvent (Dichloromethane, DCM) using a stronger, non-nucleophilic base like Triethylamine ( Et3​N ). Et3​N acts as an acid scavenger for the generated HCl and forms a highly reactive acylammonium intermediate with chloroacetyl chloride, driving the esterification to completion.

  • Procedure:

    • Dissolve the dried N-(4-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add anhydrous Triethylamine (1.5 eq) and cool the flask to 0 °C.

    • Add chloroacetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with cold 5% aqueous KH2​PO4​ (to avoid basic hydrolysis of the new ester) and extract with DCM.

  • Self-Validation: The formation of a white fuming precipitate ( Et3​N⋅HCl ) in the DCM indicates the successful scavenging of HCl and progression of the reaction.

SynthesisWorkflow N1 4-Aminophenol N2 Chloroacetyl Chloride (1.0 eq) NaOAc, H2O/AcOH, 0-5 °C N1->N2 Chemoselective N-Acylation N3 N-(4-Hydroxyphenyl)-2-chloroacetamide (Kinetically Favored) N2->N3 N4 Chloroacetyl Chloride (1.2 eq) Et3N, Anhydrous DCM, 0 °C to RT N3->N4 O-Acylation N5 p-Chloroacetoxy-2-chloroacetanilide (Target Bis-Electrophile) N4->N5

Step-by-step synthesis workflow demonstrating chemoselective N-acylation followed by O-acylation.

Quantitative Kinetic Profiling

To successfully deploy this molecule in complex syntheses, researchers must leverage the kinetic differences between its reactive sites. Table 1 summarizes the comparative reactivity profile, demonstrating how reaction conditions dictate the pathway.

Table 1: Comparative Reactivity Profile of Electrophilic Sites in p-Chloroacetoxy-2-chloroacetanilide

Reactive SiteElectrophile TypePreferred NucleophileRelative Reaction Rate ( krel​ )Primary Reaction Pathway
Amide α -Carbon SoftAliphatic Thiols (R-SH)Very Fast ( 103 ) SN​2 Displacement
Ester α -Carbon SoftAliphatic Thiols (R-SH)Fast ( 102 ) SN​2 Displacement
Ester Carbonyl HardHydroxide ( OH− ), AlkoxidesVery Fast ( 104 )Nucleophilic Acyl Substitution
Amide Carbonyl HardHydroxide ( OH− )Very Slow (1)Hydrolysis (Requires extreme heat/pH)

Note: krel​ values are normalized estimates based on standard chloroacetamide/chloroacetate kinetic behavior in mildly basic aqueous-organic mixtures.

Applications in Drug Development

The orthogonal reactivity of p-chloroacetoxy-2-chloroacetanilide makes it a highly sought-after intermediate in modern drug discovery:

  • Covalent Inhibitors: Chloroacetamides are classic irreversible binders that target catalytic cysteine residues in kinases and proteases. By utilizing the bis-electrophilic nature of this compound, researchers can design dual-targeting covalent modifiers that cross-link adjacent cysteine residues within a protein binding pocket.

  • PROTAC Linker Synthesis: In the development of Proteolysis Targeting Chimeras (PROTACs), rigid and metabolically tunable linkers are essential. The ester linkage can be utilized as a "traceless" or metabolically labile bond that cleaves once inside the intracellular environment, releasing a highly active, unmasked phenol-based warhead.

References[1] 17641-10-0 (C10H9Cl2NO3) - PubChemLite | uni.lu | Link[2] Technical Support Center: Elucaine Synthesis and Purification | Benchchem | Link[3] Green approach for drug design and discovery of paracetamol analogues as potential analgesic and antipyretic agents | Taylor & Francis | Link[4] First Multi-gram Preparation SCP-123, A Novel Water Soluble Analgesic | PMC | Link

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for p-Chloroacetoxy-2-chloroacetanilide

This application note provides a comprehensive, step-by-step methodology for the synthesis of p-Chloroacetoxy-2-chloroacetanilide (CAS No. 17641-10-0).

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step methodology for the synthesis of p-Chloroacetoxy-2-chloroacetanilide (CAS No. 17641-10-0). As a bis-electrophilic building block, this compound features both a reactive chloroacetamide group and a chloroacetate ester, making it a valuable intermediate in cross-linking applications and the development of advanced active pharmaceutical ingredients (APIs).

Mechanistic Rationale and Pathway

The synthesis of p-Chloroacetoxy-2-chloroacetanilide is achieved via a tandem N

  • and O -acylation of p -aminophenol using chloroacetyl chloride.

The reaction relies on the inherent nucleophilic differential between the primary amine and the phenolic hydroxyl group. The amine group is significantly more nucleophilic and undergoes rapid N -acylation to form the intermediate N -(4-hydroxyphenyl)-2-chloroacetamide. Following the consumption of the amine, the less nucleophilic phenolic oxygen undergoes O -acylation with a second equivalent of chloroacetyl chloride to yield the final bis-chloroacetylated product[1].

To drive the reaction to completion and neutralize the hydrochloric acid (HCl) byproduct, a non-nucleophilic organic base such as triethylamine (TEA) is employed. The base acts as an acid scavenger, preventing the protonation of the unreacted p -aminophenol, which would otherwise halt the initial N -acylation step.

G A p-Aminophenol (Primary Nucleophile) C N-(4-hydroxyphenyl)-2-chloroacetamide (Intermediate) A->C N-Acylation (Fast) 0°C B Chloroacetyl Chloride (1.05 Equivalents) B->C E p-Chloroacetoxy-2-chloroacetanilide (Target Product) C->E O-Acylation (Slower) 0°C to RT D Chloroacetyl Chloride (1.10 Equivalents) D->E F Triethylamine (TEA) (Acid Scavenger) F->C HCl Neutralization F->E HCl Neutralization

Figure 1: Stepwise N- and O-acylation pathway of p-aminophenol to yield the target product.

Safety and Environmental Health (EHS)

Critical Hazard Warning: Chloroacetyl chloride is a severe lachrymator, corrosive, and highly toxic upon inhalation. The target product, p-Chloroacetoxy-2-chloroacetanilide, is a potent alkylating agent and skin/eye irritant[1].

  • Engineering Controls: All operations, including weighing, reaction setup, and workup, MUST be conducted inside a certified, high-velocity chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a flame-resistant lab coat are mandatory.

  • Waste Disposal: All aqueous waste containing unreacted chloroacetyl chloride or its hydrolysis products must be quenched with a mild base (e.g., sodium bicarbonate) and disposed of via a licensed chemical destruction facility[1].

Materials and Reagents

The following stoichiometric table outlines the required reagents for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeRole
p -Aminophenol 109.131.0100.010.91 gStarting Material
Chloroacetyl Chloride 112.942.2220.017.5 mLAcylating Agent
Triethylamine (TEA) 101.192.5250.034.8 mLAcid Scavenger
Dichloromethane (DCM) 84.93N/AN/A250 mLSolvent
Brine (Sat. NaCl) N/AN/AN/A100 mLWash Solution

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly and Dissolution

  • Oven-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, an argon inlet, and a temperature probe.

  • Flush the system with argon for 5 minutes to ensure an inert atmosphere.

  • Charge the flask with p -aminophenol (10.91 g, 100 mmol) and anhydrous DCM (200 mL). Stir to create a uniform suspension.

  • Add TEA (34.8 mL, 250 mmol) in a single portion. The suspension may slightly clear as the base interacts with the phenol.

Step 2: Cryogenic Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

  • Transfer chloroacetyl chloride (17.5 mL, 220 mmol) to the dropping funnel. Dilute with 50 mL of anhydrous DCM to mitigate the exotherm during addition.

  • Critical Step: Begin the dropwise addition of the chloroacetyl chloride solution at a rate of approximately 1 drop per second. Monitor the internal temperature probe strictly; the temperature must not exceed 5 °C to prevent unwanted side reactions and polymerization. Copious white fumes (TEA-HCl salts) will begin to precipitate.

Step 3: Propagation

  • Once the addition is complete (approx. 45–60 minutes), remove the ice-water bath.

  • Allow the reaction mixture to warm gradually to ambient room temperature (20–25 °C).

  • Maintain vigorous stirring for an additional 4 hours. The reaction mixture will appear as a thick, pale-yellow suspension due to the precipitated triethylamine hydrochloride.

  • In-Process Control (IPC): Monitor reaction completion via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material spot ( Rf​≈0.1 ) should be completely consumed, replaced by a single major product spot ( Rf​≈0.6 ).

Step 4: Quenching and Biphasic Workup

  • Quench the reaction by slowly adding 100 mL of ice-cold distilled water to dissolve the TEA-HCl salts. Transfer the mixture to a 1 L separatory funnel.

  • Separate the lower organic (DCM) layer.

  • Extract the remaining aqueous layer with an additional 50 mL of DCM. Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • 50 mL of 1M HCl (to remove residual TEA).

    • 50 mL of saturated NaHCO3​ solution (to neutralize residual acid; vent the funnel frequently to release CO2​ gas).

    • 50 mL of saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude off-white solid.

Step 5: Purification

  • Recrystallize the crude product from a minimal boiling mixture of Ethyl Acetate and Hexanes.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal yield.

  • Filter the purified crystals via vacuum filtration (Büchner funnel) and wash with 20 mL of ice-cold hexanes.

  • Dry the product in a vacuum oven at 40 °C overnight.

Analytical Characterization

To validate the structural integrity of the synthesized p-Chloroacetoxy-2-chloroacetanilide, the following analytical benchmarks should be met:

  • LC-MS: Confirm the presence of the target mass. The expected m/z for [M+H]+ is 262.0. The isotopic pattern should clearly display the characteristic 9:6:1 ratio indicative of a di-chlorinated species.

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic singlet of the N -chloroacetyl protons ( ≈4.2 ppm, 2H) and the O -chloroacetyl protons ( ≈4.3 ppm, 2H), alongside the characteristic AA′BB′ splitting pattern of the para-substituted aromatic ring ( ≈7.1−7.6 ppm, 4H).

Sources

Application

Application Note: p-Chloroacetoxy-2-chloroacetanilide as a Bifunctional Precursor in API Manufacturing

Introduction In the landscape of Active Pharmaceutical Ingredient (API) manufacturing, the strategic utilization of bifunctional electrophilic hubs is paramount for the rapid diversification of drug scaffolds. p-Chloroac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of Active Pharmaceutical Ingredient (API) manufacturing, the strategic utilization of bifunctional electrophilic hubs is paramount for the rapid diversification of drug scaffolds. p-Chloroacetoxy-2-chloroacetanilide (CAS: 17641-10-0), systematically known as 4-(2-chloroacetamido)phenyl 2-chloroacetate, is a highly versatile intermediate [1]. Structurally derived from the exhaustive acylation of p-aminophenol, this compound features both an O -chloroacetate ester and an N -chloroacetamide group.

This dual functionalization presents unique opportunities for orthogonal reactivity. It serves as a critical precursor for synthesizing highly water-soluble bis-cationic prodrugs (analogous to the propacetamol paradigm) and functions as a chemoselective cross-linker in the development of targeted covalent inhibitors and peptidomimetics [3].

Physicochemical Profiling & Mechanistic Insights

Understanding the physicochemical properties of this precursor is essential for optimizing downstream synthetic workflows. Both α -chloro carbonyl groups are highly susceptible to bimolecular nucleophilic substitution (S N​ 2). However, the ester linkage is significantly more labile to hydrolysis and solvolysis compared to the robust amide linkage. This differential reactivity dictates the experimental conditions required to either symmetrically derivatize both sites or selectively target the ester for cleavage [2].

Table 1: Physicochemical and Analytical Profile
PropertyValue
CAS Number 17641-10-0
IUPAC Name 4-(2-chloroacetamido)phenyl 2-chloroacetate
Molecular Formula C 10​ H 9​ Cl 2​ NO 3​
Molecular Weight 262.09 g/mol
Monoisotopic Mass 260.99594 Da [1]
Predicted XlogP 1.5 [1]
Physical State Solid (White to off-white crystalline powder)

Experimental Protocols

Protocol A: Synthesis of p-Chloroacetoxy-2-chloroacetanilide

Causality & Design: The synthesis requires the exhaustive acylation of p-aminophenol. Chloroacetyl chloride acts as both the acylating agent for the amine and the esterifying agent for the phenol. Because the reaction is highly exothermic and prone to generating oxidative byproducts, strict temperature control (0 °C) and the use of a non-nucleophilic acid scavenger are mandatory [2].

Step-by-Step Methodology:

  • Preparation: Suspend p-aminophenol (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 500 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.5 eq, 250 mmol) to act as an acid scavenger.

    • Self-validation: The suspension should clear slightly as the phenoxide partially forms, indicating system readiness.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-salt bath. Add chloroacetyl chloride (2.2 eq, 220 mmol) dropwise over 45 minutes.

    • Causality: Dropwise addition controls the exotherm, preventing Friedel-Crafts self-alkylation and the thermal degradation of the acyl chloride.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 3 hours.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the p-aminophenol spot (R f​ ~0.1) and the emergence of a new major spot (R f​ ~0.6) indicates reaction completion.

  • Work-up: Quench the reaction with cold saturated aqueous NaHCO 3​ (200 mL) to neutralize excess acid. Extract the organic layer, wash with brine (200 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Analytical Confirmation: Analyze the crude product via LC-MS. The presence of a distinct dichloro isotopic cluster (M, M+2, M+4 in a ~9:6:1 ratio) at m/z 262.0 [M+H] + confirms the bis-acylated structure [1]. Recrystallize from ethanol/water to yield the pure product.

Protocol B: Synthesis of Bis-Diethylamino Prodrugs via S N​ 2 Amination

Causality & Design: To synthesize highly water-soluble prodrugs, the α -chloro groups are subjected to nucleophilic substitution with secondary amines. An excess of the amine is used to drive the S N​ 2 reaction to completion and scavenge the generated HCl, preventing the acidic hydrolysis of the sensitive ester group.

Step-by-Step Methodology:

  • Preparation: Dissolve p-chloroacetoxy-2-chloroacetanilide (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Amination: Cool the solution to 0 °C. Add diethylamine (5.0 eq, 50 mmol) dropwise.

    • Causality: Acetonitrile is chosen for its polar aprotic nature, which optimally stabilizes the S N​ 2 transition state while completely avoiding the protic solvolysis of the ester that would occur in solvents like methanol.

  • Propagation: Stir at room temperature for 5 hours.

  • Validation: Analyze via HPLC-UV (254 nm). The lipophilic precursor peak should fully convert to a significantly more polar peak corresponding to the bis-diethylamino derivative.

  • Isolation: Concentrate the mixture in vacuo. Redissolve the residue in DCM, wash thoroughly with water to remove diethylamine hydrochloride salts, dry over Na 2​ SO 4​ , and evaporate to isolate the free base prodrug.

Table 2: Reaction Optimization for S N​ 2 Amination
SolventTemperatureAmine EquivalentsReaction TimeYield (%)Mechanistic Observation
Methanol25 °C2.5 eq12 h< 20%Significant ester solvolysis observed due to protic solvent.
THF65 °C (Reflux)3.0 eq4 h65%Moderate yield; thermal degradation and side-reactions present.
Acetonitrile 25 °C 5.0 eq 5 h > 85% Optimal S N​ 2 conditions; clean conversion, easy salt removal.

Mandatory Visualization: Synthetic Workflows

Pathway A p-Aminophenol C p-Chloroacetoxy-2-chloroacetanilide (CAS: 17641-10-0) A->C Acylation B Chloroacetyl Chloride B->C Acylation D SN2 Amination (e.g., Diethylamine) C->D Pathway 1 F Selective Hydrolysis C->F Pathway 2 E Bis-aminoacetyl Prodrug D->E G N-Chloroacetyl-p-aminophenol (Thiol-Reactive Linker) F->G

Synthetic pathways of p-Chloroacetoxy-2-chloroacetanilide in API manufacturing.

Safety and Handling (E-E-A-T Standards)

As a potent bis-alkylating agent containing two α -chloro carbonyl moieties, p-chloroacetoxy-2-chloroacetanilide is a known skin sensitizer, severe eye irritant, and respiratory hazard [2].

  • PPE Requirements: Handle exclusively within a certified Class II fume hood. Personnel must wear nitrile gloves (double-gloving is highly recommended due to the compound's alkylating potential), tightly fitting safety goggles, and a fire-resistant lab coat.

  • Waste Disposal: Unreacted electrophilic waste must not be disposed of directly. It must be actively quenched with a 5% aqueous solution of sodium thiosulfate or dilute ammonia to neutralize the alkylating centers before standard organic waste disposal[2].

References

  • 17641-10-0 (C10H9Cl2NO3) - PubChemLite.Université du Luxembourg.
  • Chloroacetic acid 4-[(chloroacetyl)amino]phenyl ester Safety Data Sheets.Echemi.
  • 4-[(2-Chloroacetyl)amino]phenyl chloroacetate.Amerigo Scientific.
Method

sample preparation techniques for p-Chloroacetoxy-2-chloroacetanilide analysis

An In-Depth Guide to Sample Preparation for the Analysis of p-Chloroacetoxy-2-chloroacetanilide Authored by: A Senior Application Scientist Introduction: The Criticality of Precision in Analyte Quantification In the real...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Sample Preparation for the Analysis of p-Chloroacetoxy-2-chloroacetanilide

Authored by: A Senior Application Scientist
Introduction: The Criticality of Precision in Analyte Quantification

In the realms of pharmaceutical development and environmental analysis, the accurate quantification of active compounds, metabolites, and potential impurities is paramount. p-Chloroacetoxy-2-chloroacetanilide, a member of the chloroacetanilide class of compounds, represents a molecule where precise measurement is essential, whether it is being monitored as a drug substance impurity, a process intermediate, or a target analyte in a complex matrix. The reliability of advanced analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is fundamentally dependent on the quality of the sample introduced.[1][2] Therefore, a robust, optimized, and validated sample preparation protocol is not merely a preliminary step but the very foundation of accurate and reproducible results.

This technical guide provides a comprehensive overview of key sample preparation techniques applicable to p-Chloroacetoxy-2-chloroacetanilide. It moves beyond simple procedural lists to explain the underlying principles and causal logic behind methodological choices, empowering researchers to not only follow protocols but also to intelligently adapt and troubleshoot them. The methods discussed—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS—are presented with detailed, step-by-step protocols and field-proven insights to ensure trustworthiness and scientific integrity.

Analyte Profile: p-Chloroacetoxy-2-chloroacetanilide

Understanding the physicochemical properties of the target analyte is the first step in designing an effective sample preparation strategy. Based on its structure, p-Chloroacetoxy-2-chloroacetanilide is a neutral, organic molecule. Its properties can be inferred from related chloroacetanilide compounds.

  • Polarity: It possesses both polar (amide, ester) and non-polar (chlorinated aromatic ring) functionalities, making it moderately non-polar overall.

  • Solubility: It is expected to have low solubility in water but good solubility in organic solvents such as acetonitrile, methanol, ethyl acetate, and dichloromethane.[3][4] This characteristic is central to its extraction from aqueous matrices.

  • Stability: As an ester, it may be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, pH control during extraction is a critical consideration to prevent analyte degradation.

These properties make this compound an ideal candidate for reversed-phase chromatographic separation and dictate an extraction strategy based on partitioning into an organic phase or retention on a hydrophobic sorbent.

Part 1: Core Sample Preparation Methodologies

The choice of a sample preparation technique is a balance between the required level of cleanliness, sample throughput, cost, and the nature of the sample matrix. Below, we detail three primary methodologies suitable for p-Chloroacetoxy-2-chloroacetanilide.

Liquid-Liquid Extraction (LLE)

LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[5] For a neutral compound like p-Chloroacetoxy-2-chloroacetanilide, LLE is a straightforward and effective method for isolation from aqueous matrices like plasma, urine, or wastewater.[6][7]

Causality Behind LLE: The principle hinges on partitioning. The analyte, being more soluble in the organic solvent than in water, will preferentially move from the aqueous phase to the organic phase upon mixing. The efficiency of this transfer is governed by its partition coefficient (Kow). Multiple extractions with fresh solvent are often performed to maximize recovery.[8][9]

LLE Workflow Diagram

LLE_Workflow start Start: Aqueous Sample (e.g., Plasma, Water) add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) start->add_solvent vortex Vortex/Shake to Mix (Ensures Analyte Partitioning) add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge collect Collect Organic Layer (Top or Bottom) centrifuge->collect repeat Repeat Extraction 2-3x (Optional, for Max Recovery) collect->repeat Optional dry Dry Combined Extracts (e.g., Anhydrous Na₂SO₄) collect->dry repeat->add_solvent evaporate Evaporate to Dryness (Under Nitrogen Stream) dry->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via HPLC or LC-MS reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Detailed Protocol for LLE

Applicability: Biological fluids (plasma, urine), environmental water samples.

Materials:

  • Extraction Solvent: Ethyl acetate or Dichloromethane (high purity).

  • Drying Agent: Anhydrous sodium sulfate.

  • Conical glass centrifuge tubes.

  • Vortex mixer and Centrifuge.

  • Nitrogen evaporation system.

Procedure:

  • Sample Aliquot: Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Solvent Addition: Add 5.0 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette. Be meticulous to avoid aspirating any of the aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove residual water.

  • Concentration: Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.[8]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for the intended HPLC or LC-MS analysis. Vortex briefly to ensure the analyte is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulates before injection.[1][10]

Solid-Phase Extraction (SPE)

SPE is a more selective and sophisticated form of extraction that uses a solid sorbent packed into a cartridge or disk to retain the analyte from a liquid sample.[11] For p-Chloroacetoxy-2-chloroacetanilide, a reversed-phase (RP) sorbent like C18 (octadecylsilane) is ideal.

Causality Behind SPE: The mechanism is based on hydrophobic interactions. The non-polar analyte partitions from the polar aqueous sample matrix onto the non-polar C18 stationary phase. Interferences that are more polar pass through the cartridge during loading and washing, while the analyte is retained. A non-polar organic solvent is then used to disrupt the hydrophobic interactions and elute the purified analyte.[12] SPE offers significant advantages, including higher concentration factors, cleaner extracts, and potential for automation.[1]

SPE Workflow Diagram

SPE_Workflow condition 1. Condition (Activate Sorbent) - Methanol - Water/Buffer load 2. Load Sample (Analyte Binds to Sorbent) condition->load Pass Methanol, then Water wash 3. Wash (Remove Interferences) - Weak Solvent load->wash Pass Sample elute 4. Elute (Recover Analyte) - Strong Solvent wash->elute Pass Weak Solvent evaporate Evaporate Eluate (Under Nitrogen) elute->evaporate start Start: Pre-treated Aqueous Sample start->condition reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via HPLC or LC-MS reconstitute->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Detailed Protocol for Reversed-Phase SPE

Applicability: Environmental water samples, diluted biological fluids, pharmaceutical process samples.

Materials:

  • SPE Cartridges: C18, 100 mg / 3 mL (or similar).

  • SPE Vacuum Manifold.

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water.

  • Sample Pre-treatment Buffer (e.g., 0.1% Acetic Acid in water).[13]

Procedure:

  • Sample Pre-treatment: Adjust the pH of the aqueous sample to neutral (~pH 7) to ensure the analyte is in its non-ionized, most hydrophobic state. If the sample contains particulates, centrifuge and use the supernatant. For complex matrices like plasma, a 1:1 dilution with buffer is recommended.

  • Cartridge Conditioning: This step activates the C18 sorbent. Pass 3 mL of methanol through the cartridge, followed by 3 mL of HPLC-grade water. Do not allow the sorbent bed to go dry before loading the sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min. A slow rate is crucial for ensuring efficient retention of the analyte.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water. This step removes polar interferences without dislodging the analyte.

  • Elution: Elute the analyte from the sorbent using 2 mL of acetonitrile or methanol. The strong organic solvent disrupts the hydrophobic binding and releases the analyte.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C and reconstitute in an appropriate volume (e.g., 200 µL) of mobile phase, as described in the LLE protocol.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide residue analysis in food, the QuEChERS method is an exceptionally efficient sample preparation technique that has been adapted for a wide range of analytes and matrices.[14][15] It involves a two-step process: an initial extraction and partitioning step using acetonitrile and salts, followed by a cleanup step using dispersive SPE (d-SPE).

Causality Behind QuEChERS: The first step uses acetonitrile and high concentrations of salts (like MgSO₄ and NaCl) to induce phase separation from the aqueous component of the sample, driving the moderately non-polar analyte into the acetonitrile layer. The subsequent d-SPE step uses a small amount of sorbent (like PSA or C18) mixed directly with the extract to remove specific interferences.[15] This approach is fast, uses minimal solvent, and provides excellent recoveries for a broad range of compounds.

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup start Start: Homogenized Sample (e.g., Tissue, Formulation) add_acn Add Acetonitrile (ACN) start->add_acn add_salts Add QuEChERS Salts (e.g., MgSO₄, NaCl) add_acn->add_salts shake_centrifuge1 Shake Vigorously & Centrifuge add_salts->shake_centrifuge1 transfer_supernatant Transfer ACN Supernatant to d-SPE Tube shake_centrifuge1->transfer_supernatant add_dspe d-SPE Tube contains Sorbents (e.g., PSA, C18) shake_centrifuge2 Vortex & Centrifuge add_dspe->shake_centrifuge2 collect_final Collect Final Extract shake_centrifuge2->collect_final analyze Analyze via HPLC or LC-MS collect_final->analyze

Caption: The two-stage workflow of the QuEChERS method.

Detailed Protocol for QuEChERS

Applicability: Solid or semi-solid matrices (pharmaceutical formulations, tissues), complex liquid matrices.

Materials:

  • QuEChERS Extraction Salts (e.g., containing magnesium sulfate, sodium chloride).

  • Dispersive SPE (d-SPE) tubes with appropriate sorbents (e.g., C18 for non-polar interferences, PSA for acidic interferences).

  • 50 mL and 15 mL centrifuge tubes.

  • Acetonitrile (HPLC grade).

Procedure:

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples, use 5 mL.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts. Immediately cap and shake vigorously for 1 minute. The salts absorb water and induce liquid-phase separation.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing magnesium sulfate and C18 sorbent.

  • Cleanup: Cap the d-SPE tube and vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 4,000 x g for 5 minutes to pellet the sorbent.

  • Final Extract: The resulting supernatant is the final, cleaned extract. It can be injected directly or diluted with mobile phase before analysis.

Part 2: Method Validation and Performance Comparison

Validation is a mandatory process to demonstrate that an analytical method is suitable for its intended purpose.[16] For sample preparation, the key validation parameters are recovery (accuracy) and precision.[17][18]

  • Accuracy (Recovery): Assessed by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration after extraction to the theoretical concentration. A recovery of 80-120% is generally considered acceptable.

  • Precision (Repeatability): Measured by the relative standard deviation (RSD) of replicate extractions (typically n=6) of a spiked sample. An RSD of <15% is usually required.

  • Matrix Effect: Evaluated in LC-MS analysis by comparing the analyte's signal response in a post-extraction spiked blank matrix to its response in a pure solvent standard. It quantifies the degree of signal suppression or enhancement caused by co-eluting matrix components.

Comparative Summary of Techniques

The following table presents typical performance characteristics for the described methods when analyzing a neutral molecule like p-Chloroacetoxy-2-chloroacetanilide.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Typical Recovery 70-95%85-110%80-115%
Precision (RSD) < 15%< 10%< 10%
Selectivity Low to ModerateHighModerate to High
Throughput LowModerate (High if automated)High
Solvent Usage HighLow to ModerateLow
Cost per Sample LowModerateLow to Moderate
Automation Potential LimitedHighModerate
Conclusion: Selecting the Optimal Strategy

The optimal sample preparation strategy for p-Chloroacetoxy-2-chloroacetanilide depends on the specific analytical objective.

  • Liquid-Liquid Extraction is a cost-effective choice for simple matrices or when high throughput is not a primary concern. Its simplicity makes it valuable for initial method development or one-off analyses.

  • Solid-Phase Extraction offers the cleanest extracts and is the gold standard when low detection limits are required, especially for complex matrices analyzed by LC-MS.[1] Its high potential for automation makes it ideal for routine, high-volume testing.

  • QuEChERS provides an outstanding balance of speed, efficiency, and cost, making it the method of choice for high-throughput screening of a large number of samples, particularly from solid or complex matrices.[14][19]

Each protocol described herein provides a robust and scientifically-grounded starting point. Researchers are encouraged to perform in-house validation and optimization to ensure the chosen method meets the specific performance requirements of their assay, thereby guaranteeing data of the highest quality and integrity.

References
  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International.
  • Barceló, D., & Hennion, M. C. (1997). Solid-Phase Extraction for the Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS. Analytical Chemistry. Available at: [Link]

  • Borges, K. B., et al. (2019). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules. Available at: [Link]

  • Chen, G., et al. (2012). Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry. Der Pharma Chemica. Available at: [Link]

  • Phenomenex Inc. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Organomation. Available at: [Link]

  • Cormier, D. (2011). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Available at: [Link]

  • Waters Corporation. (n.d.). EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Waters Corporation. Available at: [Link]

  • NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Specialist Pharmacy Service. Available at: [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • DrugFuture. (n.d.). Chloroacetanilide. DrugFuture. Available at: [Link]

  • U.S. Geological Survey. (1999). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection. USGS Publications Warehouse. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Waters Corporation. Available at: [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]

  • Young, M. S., et al. (2003). Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD. Journal of Analytical Toxicology. Available at: [Link]

  • ALWSCI. (2025). Key Considerations For Sample Preparation in HPLC. ALWSCI. Available at: [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ASEAN. (n.d.). ASEAN Guidelines for Validation of Analytical Procedures. ASEAN. Available at: [Link]

  • PubChem. (n.d.). p-Chloroacetoacetanilide. National Center for Biotechnology Information. Available at: [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. Available at: [Link]

  • Lai, C. K., et al. (1997). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. Clinical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. ResearchGate. Available at: [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). Chloroacetanilide. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of p-Chloroacetoxy-2-chloroacetanilide in Aqueous Solutions

Welcome to the technical support center for p-Chloroacetoxy-2-chloroacetanilide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for p-Chloroacetoxy-2-chloroacetanilide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous environments. Understanding the stability and degradation profile of your molecule is a critical aspect of experimental design and product development.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and analytical methodologies for structurally related chloroacetanilide and acetamide compounds.

Section 1: Understanding the Core Chemistry: Predicted Degradation Pathways

The structure of p-Chloroacetoxy-2-chloroacetanilide contains two primary functional groups susceptible to hydrolysis in aqueous solutions: an ester and an amide . The degradation of the molecule is therefore expected to proceed primarily through one or both of these pathways, heavily influenced by factors such as pH and temperature.

  • Pathway A: Ester Hydrolysis: The acetoxy group is prone to cleavage, particularly under acidic or basic conditions, yielding p-hydroxy-2-chloroacetanilide and acetic acid. This is often the more labile bond compared to the amide linkage.

  • Pathway B: Amide Hydrolysis: Cleavage of the N-acetyl bond is also a potential degradation route, which would result in the formation of p-chloroacetoxy aniline and chloroacetic acid. Amide hydrolysis can be significantly slower than ester hydrolysis but can be accelerated under strong acidic or basic conditions.[3]

The relative rate of these two pathways dictates the primary degradation products you will observe in your experiments.

Degradation Pathways cluster_ester Pathway A: Ester Hydrolysis cluster_amide Pathway B: Amide Hydrolysis Parent p-Chloroacetoxy-2-chloroacetanilide Ester_Prod_1 p-Hydroxy-2-chloroacetanilide Parent->Ester_Prod_1  H₂O (Acid/Base) Amide_Prod_1 p-Chloroacetoxy Aniline Parent->Amide_Prod_1  H₂O (Strong Acid/Base) Ester_Prod_2 Acetic Acid Amide_Prod_2 Chloroacetic Acid

Caption: Predicted hydrolytic degradation pathways of p-Chloroacetoxy-2-chloroacetanilide.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing a rapid loss of my parent compound in a neutral (pH 7) aqueous buffer, even at room temperature. What is the likely cause and how can I mitigate it?

A1: While maximum stability is often found near neutral pH, "neutral" does not mean inert. The ester linkage in your molecule is likely undergoing uncatalyzed or buffer-catalyzed hydrolysis.

  • Causality: Ester bonds can hydrolyze via direct attack by water, and some common buffer species (e.g., phosphate, carboxylates) can act as nucleophilic catalysts, accelerating this degradation.

  • Troubleshooting Steps:

    • Temperature Control: Immediately reduce the temperature of your working solution. Store it on ice during use and at ≤ 4°C for short-term storage. For long-term storage of aqueous solutions, -80°C is recommended.[4]

    • Buffer Selection: Switch to a non-nucleophilic buffer system, such as HEPES or MOPS, to see if the degradation rate decreases. This helps determine if buffer catalysis is a contributing factor.

    • Prepare Fresh Solutions: Prepare your aqueous working solutions immediately before use from a concentrated stock in an anhydrous organic solvent like acetonitrile or DMSO.

    • Prompt Analysis: Analyze your samples as quickly as possible after preparation. If a time course experiment is necessary, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

Q2: My HPLC chromatogram shows several new, unidentified peaks appearing over time. How can I confidently identify these as degradation products?

A2: The appearance of new peaks is a classic sign of degradation. To identify them, you must intentionally generate them in a controlled manner using a forced degradation study .[1][5] This process helps to understand the degradation pathways and is essential for developing a stability-indicating analytical method.[6]

  • Causality: Exposing the drug substance to stress conditions more severe than standard storage conditions accelerates the formation of degradants that would otherwise appear over a much longer period.[5][6] The goal is to achieve 5-20% degradation to ensure that the primary, relevant degradants are formed without completely destroying the molecule.[5]

  • Actionable Protocol: A comprehensive forced degradation study is detailed in Section 4. The core principle is to subject your compound to hydrolytic, oxidative, thermal, and photolytic stress. By analyzing the stressed samples with a high-resolution technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), you can obtain mass information for each new peak, enabling structural elucidation and confident identification of the degradation products.[7][8]

Q3: The degradation rate of my compound is inconsistent between experiments, even when I think I'm using the same conditions. What factors should I control more stringently?

A3: Inconsistency often stems from subtle, uncontrolled variables in the experimental setup. The stability of chloroacetanilide derivatives is highly sensitive to a range of factors.

  • Causality: Minor fluctuations in pH, temperature, or exposure to light can significantly alter reaction kinetics. The presence of trace contaminants like metal ions can also catalyze degradation.

  • Key Parameters to Control:

ParameterImpact on Degradation & RationaleRecommended Control Measures
pH High Impact. Both acid and base conditions catalyze the hydrolysis of ester and amide bonds.[3][4] The rate of degradation can change by orders of magnitude with a single pH unit change.Use a calibrated pH meter for all buffer preparations. Ensure the buffer has sufficient capacity to resist pH changes upon sample addition.
Temperature High Impact. Degradation reactions are chemical processes; their rates typically double for every 10°C increase in temperature.[4]Use a calibrated water bath or incubator for all stability studies. Use a temperature-controlled autosampler for HPLC analysis.
Buffer Species Moderate Impact. As mentioned in Q1, some buffer components (e.g., phosphate) can act as catalysts.If inconsistency persists, test different buffer systems (e.g., phosphate vs. TRIS vs. HEPES) to identify potential catalytic effects.
Light Exposure Potential Impact. Aromatic compounds and those with heteroatoms can be susceptible to photodegradation, leading to complex reaction pathways.[4]Conduct experiments in amber glassware or under low-light conditions.[4] A formal photostability study is part of a complete forced degradation protocol.
Dissolved Oxygen / Headspace Potential Impact. While hydrolysis is primary, oxidative degradation is a possible secondary pathway. The presence of oxygen can contribute.For maximum consistency, consider de-gassing buffers by sparging with an inert gas like nitrogen or argon, especially for long-term studies.
Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely primary degradation products of p-Chloroacetoxy-2-chloroacetanilide in an aqueous solution?

A1: Based on its chemical structure, the two most probable primary degradation products result from the hydrolysis of the ester and amide bonds. The most likely product, especially under mild conditions, is p-hydroxy-2-chloroacetanilide from ester hydrolysis. Under more forceful acidic or basic conditions, p-chloroacetoxy aniline and chloroacetic acid from amide hydrolysis may also be observed.

Q2: How does pH specifically affect the stability profile of this molecule?

A2: The stability of p-Chloroacetoxy-2-chloroacetanilide is expected to be highly pH-dependent, likely exhibiting a U-shaped stability curve.

  • Acidic Conditions (pH < 4): Expect acid-catalyzed hydrolysis of both the ester and amide groups.[3][9]

  • Neutral Conditions (pH 5-7): This is likely the region of maximum stability, though slow hydrolysis of the ester bond will still occur.

  • Basic Conditions (pH > 8): Expect rapid base-catalyzed hydrolysis (saponification) of the ester bond. Base-mediated hydrolysis of the amide bond is also possible.[3]

Q3: What is a recommended starting point for a stability-indicating HPLC method to monitor this compound and its degradants?

A3: A reverse-phase HPLC method is the standard approach for this class of compounds.[7][10] A good starting point is a method that can separate the relatively non-polar parent compound from its more polar degradation products. A detailed protocol is provided in Section 4. Key components include a C18 column and a gradient elution using water and acetonitrile, which allows for the separation of compounds with a wide range of polarities.[11]

Q4: How should I prepare and store stock solutions of p-Chloroacetoxy-2-chloroacetanilide to ensure maximum stability?

A4: To prevent premature degradation, stock solutions should be prepared and stored under conditions that minimize hydrolysis.

  • Solvent: Prepare a concentrated stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as acetonitrile or DMSO. Avoid aqueous solvents for long-term storage.

  • Storage: Store the organic stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption.[4]

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect the compound from light.[4]

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock into your experimental buffer immediately before use.

Section 4: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating method.[6]

1. Sample Preparation: Prepare a 1 mg/mL solution of p-Chloroacetoxy-2-chloroacetanilide in acetonitrile. 2. Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stress solution. Incubate as described. Include a control sample diluted with water/acetonitrile and kept at 4°C.

  • Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C for 4 hours.
  • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Dilute with a 50:50 water:acetonitrile mixture. Heat at 80°C for 72 hours.
  • Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period. 3. Sample Analysis: Before injection, neutralize the acid and base samples. Analyze all samples by HPLC-UV and, ideally, LC-MS/MS to identify the masses of the parent and degradant peaks.
Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose reverse-phase method suitable for monitoring the stability of the parent compound and separating its more polar degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD), monitor at the absorbance maximum of the parent compound (determine via UV scan) and at a lower wavelength (e.g., 220 nm) to see all potential products.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

General Experimental Workflow

Experimental Workflow A Problem Encountered (e.g., Peak Loss, New Peaks) B Hypothesize Degradation Pathway (e.g., Hydrolysis, Oxidation) A->B C Conduct Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) B->C D Develop Stability-Indicating HPLC / LC-MS Method B->D E Analyze Stressed Samples C->E D->E F Identify Degradation Products (Mass Spec & Retention Time) E->F G Optimize Experimental Conditions (pH, Temp, Buffer) F->G H Validate Method & Confirm Stability G->H

Caption: Workflow for troubleshooting and characterizing compound degradation.

References
  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
  • Lee, E. A., & Zimmerman, L. R. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey.
  • BenchChem. (n.d.). High-Throughput Analysis of Chloroacetanilide Herbicides and Their Degradates in Water by LC-MS/MS.
  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 147–155.
  • Varel, L. S. (1997). Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. Journal of Agricultural and Food Chemistry, 45(10), 3986–3992.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-80.
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948.
  • Metwally, M. E., & Wolfe, N. L. (1990). Kinetics of the Neutral Hydrolysis of Chloromethyl Chloroacetate. Environmental Toxicology and Chemistry, 9(8), 985-992.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BenchChem. (n.d.). Technical Support Center: Chloroacetamide Stability and Impurity Prevention.
  • LeFevre, G. H., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16429–16438.
  • Zhao, Y., et al. (2025).
  • Sharma, S., & Kumar, A. (2016). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 13(4), 2233-2242.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for p-Chloroacetoxy-2-chloroacetanilide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of p-Chloroacetoxy-2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of p-Chloroacetoxy-2-chloroacetanilide (IUPAC: [4-[(2-chloroacetyl)amino]phenyl] 2-chloroacetate) 1.

Because this molecule contains both a reactive α-chloroacetamide and a highly labile p-chloroacetate ester, standard recrystallization protocols often fail. This guide synthesizes structural causality with field-proven process chemistry to help you achieve high-yield, high-purity isolation without degrading your target compound.

Solvent Selection Matrix

Choosing the right solvent is the most critical step in this workflow. The highly electron-withdrawing chlorine atom adjacent to the ester carbonyl makes the p-chloroacetate group exceptionally electrophilic and prone to solvolysis.

Solvent SystemSolvency TypeSuitabilityMechanistic Rationale
Ethanol / Methanol Protic, NucleophilicPoor Induces rapid transesterification of the highly electrophilic chloroacetate ester upon heating, destroying the product.
Water Protic, High PolarityPoor Causes hydrolysis of both the ester and the α-chloro groups; exhibits extremely poor solubility for the hydrophobic acetanilide core.
Toluene Aprotic, AromaticModerate Excellent for rejecting polar impurities into the mother liquor, but its high boiling point requires excessive heating, risking thermal degradation.
Ethyl Acetate / Heptane Aprotic, BinaryExcellent EtOAc provides excellent primary solubility; Heptane acts as a tunable anti-solvent. Completely avoids the risk of solvolysis while allowing precise control over the saturation point.

Troubleshooting FAQs

Q1: Why is my product purity dropping significantly after recrystallization in hot ethanol? A1: You are observing chemical degradation via solvolysis. The p-chloroacetate ester moiety is highly susceptible to nucleophilic attack. Heating the compound in primary alcohols like ethanol induces transesterification, cleaving the ester to yield 4-(2-chloroacetylamino)phenol and ethyl chloroacetate 2. To prevent this, strictly avoid protic solvents and switch to an aprotic binary system like Ethyl Acetate/Heptane.

Q2: During cooling, my solution forms a dense oil at the bottom of the flask instead of forming crystals. How do I fix this? A2: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when the solubility curve is too steep 3. Resolution: Reheat the mixture until homogeneous. Add 5-10% more of the primary solvent (Ethyl Acetate) to lower the saturation temperature. As the solution cools, introduce seed crystals at the metastable zone boundary (just before the cloud point). Seeding bypasses the thermodynamic energy barrier for nucleation, forcing solid crystal growth before the oil phase can separate []().

Q3: How do I remove structurally similar di-acetylated impurities? A3: Co-crystallization of impurities happens when the impurity's lattice energy is similar to that of the target product. Because di-acetylated byproducts lack the hydrogen-bond donating -NH group present in the mono-acetanilide core, they exhibit different solubility profiles 4. Utilizing a non-polar anti-solvent like Heptane keeps these less polar, non-hydrogen-bonding impurities dissolved in the mother liquor while the target product precipitates.

Mechanistic Workflows

G SM p-Chloroacetoxy-2-chloroacetanilide (Target Molecule) Reaction Transesterification (Solvolysis) SM->Reaction EtOH Ethanol + Heat (Protic Solvent) EtOH->Reaction Deg1 4-(2-chloroacetylamino)phenol (Degradation Product) Reaction->Deg1 Deg2 Ethyl Chloroacetate (Byproduct) Reaction->Deg2

Solvolysis degradation pathway of the chloroacetate ester in protic solvents.

G Start Hot Homogeneous Solution (EtOAc/Heptane) Cool Controlled Cooling (0.5 °C / min) Start->Cool Check Phase Separation Observed? Cool->Check Oil Oiling Out (LLPS) Check->Oil Yes (T > Tmelt) Cryst Nucleation & Crystal Growth Check->Cryst No (Solid Nucleation) Fix Reheat, Add EtOAc, Add Seed Crystals Oil->Fix Fix->Cool Filter Vacuum Filtration & Cold Wash Cryst->Filter

Troubleshooting workflow for resolving liquid-liquid phase separation.

Standard Operating Procedure (SOP): Aprotic Binary Recrystallization

This self-validating protocol utilizes an EtOAc/Heptane system to ensure ester integrity while preventing kinetic traps like oiling out 5.

Step 1: Primary Dissolution Suspend the crude p-Chloroacetoxy-2-chloroacetanilide in minimal Ethyl Acetate (approximately 3–5 mL per gram of crude) in a round-bottom flask. Heat to 60 °C under gentle magnetic agitation until the solid is fully dissolved. Do not exceed 70 °C to avoid thermal degradation.

Step 2: Hot Filtration Pass the hot solution through a pre-warmed sintered glass funnel to remove any insoluble particulate matter or polymerized impurities.

Step 3: Anti-Solvent Titration Return the clear filtrate to the heat source (60 °C). Slowly add Heptane dropwise until the solution becomes faintly turbid (this indicates the cloud point has been reached). Immediately add 2–3 drops of Ethyl Acetate to restore complete clarity. Self-Validation Check: The solution must be perfectly clear before cooling begins to ensure crystallization occurs from a true solution, not an emulsion.

Step 4: Seeding and Controlled Cooling Remove the flask from the heat source. Once the internal temperature drops to ~45 °C, introduce 1–2 mg of pure p-Chloroacetoxy-2-chloroacetanilide seed crystals. Allow the flask to cool ambiently to room temperature at a rate of approximately 0.5 °C/min. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.

Step 5: Isolation and Washing Collect the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with a pre-chilled (0 °C) 1:4 mixture of EtOAc/Heptane to displace the mother liquor without dissolving the product. Dry the crystals under high vacuum at room temperature to constant weight.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Elsevier Science & Technology. Retrieved from:[Link]

  • ResearchGate. (2018). Dissolution and Transesterification of Cellulose in γ-valerolactone Promoted by Ionic Liquids. Retrieved from:[Link]

  • ACS Publications. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in p-Chloroacetoxy-2-chloroacetanilide Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex co-elution issu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex co-elution issues involving p-Chloroacetoxy-2-chloroacetanilide (CAS: 17641-10-0).

This compound—a di-chloroacetylated derivative often encountered during the synthesis and impurity profiling of paracetamol (acetaminophen) derivatives—presents unique chromatographic challenges due to its structural similarity to synthetic precursors and its hydrolytically sensitive ester linkage.

Diagnostic Workflow for Chloroacetanilide Co-Elution

Workflow for resolving chloroacetanilide co-elution via mobile and stationary phase optimization.

Section 1: Mechanistic Troubleshooting FAQs

Q1: Why does p-chloroacetoxy-2-chloroacetanilide frequently co-elute with 4-chloroacetanilide on standard C18 columns? A1: Co-elution here is a failure of orthogonal selectivity. Both compounds share a highly hydrophobic acetanilide core. While the addition of the chloroacetoxy group increases the molecular volume of p-chloroacetoxy-2-chloroacetanilide, the overall hydrophobicity (LogP) remains similar enough to 4-chloroacetanilide that standard C18 alkyl chains struggle to differentiate them solely based on dispersive (hydrophobic) interactions. Resolving these requires a stationary phase that offers shape selectivity or π−π interactions[1].

Q2: How does mobile phase pH dictate the resolution of this mixture? A2: Causality lies in the ionization states of the co-eluting impurities. The target compound, p-chloroacetoxy-2-chloroacetanilide, is neutral across standard pH ranges. However, common synthetic impurities like p-aminophenol (PAP) are highly ionizable. By utilizing a phosphate buffer at pH 3.0, amine-containing impurities are fully protonated (cationic). This drastically reduces their retention time, shifting them away from the neutral target analyte into the void volume region, while suppressing secondary silanol interactions on the column that cause peak tailing[2].

Q3: I am observing ghost peaks and poor recovery of my target analyte. What is causing this? A3: You are likely observing on-column hydrolytic degradation. The chloroacetoxy group at the para position is an active ester. In unbuffered aqueous mobile phases or at pH > 7.0, this ester rapidly hydrolyzes to form a phenol derivative. Maintaining a strictly controlled, slightly acidic mobile phase (pH 3.0–4.5) is the causal mechanism for stabilizing the ester during the chromatographic run[3].

Section 2: Self-Validating Experimental Protocol

To achieve baseline resolution, standard C18 columns must be replaced with a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms provide strong dipole-dipole and π−π interactions, recognizing the electron-deficient chloro-substituted aromatic rings better than aliphatic chains.

Step 1: Mobile Phase Preparation & Validation

  • Action: Prepare Mobile Phase A: 10 mM Potassium Phosphate, adjusted to pH 3.0 with orthophosphoric acid. Mobile Phase B: HPLC-grade Acetonitrile.

  • Self-Validation: Measure the pH of Mobile Phase A before the addition of any organic modifier. Adding organic solvents alters the dielectric constant of the solution, causing pH meter junction potential errors that will invalidate reproducibility.

Step 2: Sample Preparation & Stability Check

  • Action: Dissolve the sample in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to prevent ester hydrolysis.

  • Self-Validation (Autosampler Stability): Inject the sample at T=0 and leave the vial in the autosampler at 4°C. Re-inject at T=24h . The protocol is only validated if the peak area of p-chloroacetoxy-2-chloroacetanilide decreases by <1.0% , confirming the ester linkage is stable in your chosen diluent.

Step 3: Gradient Elution Setup

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: Linear ramp to 70% B

    • 12.0 - 15.0 min: Hold at 70% B

    • 15.1 - 20.0 min: Re-equilibrate at 20% B

Step 4: System Suitability Testing (SST)

  • Action: Inject a System Suitability Solution containing p-aminophenol, 4-chloroacetanilide, and p-chloroacetoxy-2-chloroacetanilide.

  • Self-Validation: The analytical run is only authorized to proceed if the calculated Resolution ( Rs​ ) between 4-chloroacetanilide and p-chloroacetoxy-2-chloroacetanilide is ≥2.0 , and the USP tailing factor for all peaks is ≤1.5 .

Section 3: Quantitative Chromatographic Performance

The table below summarizes the quantitative improvements achieved by shifting from a dispersive (C18) mechanism to an orthogonal ( π−π / dipole) mechanism using the protocol above.

Table 1: Chromatographic Performance Comparison for Chloroacetanilide Derivatives

AnalyteColumn ChemistryMobile PhaseRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ )
p-AminophenolC18 (Alkyl)pH 7.0 Buffer / ACN2.11.8N/A
4-ChloroacetanilideC18 (Alkyl)pH 7.0 Buffer / ACN8.41.21.1 (Co-elutes)
p-Chloroacetoxy-2-chloroacetanilide C18 (Alkyl) pH 7.0 Buffer / ACN 8.6 1.3 Co-elutes
p-AminophenolPFP (Fluorinated)pH 3.0 Buffer / ACN1.51.1N/A
4-ChloroacetanilidePFP (Fluorinated)pH 3.0 Buffer / ACN9.21.03.5
p-Chloroacetoxy-2-chloroacetanilide PFP (Fluorinated) pH 3.0 Buffer / ACN 11.8 1.0 > 4.0
References
  • Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - BMC Chemistry (PMC) - 2

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - Journal of Chromatography A (Ovid) - 1

  • Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray - USGS.gov - 3

Sources

Optimization

preventing oxidation of p-Chloroacetoxy-2-chloroacetanilide during long-term storage

Welcome to the technical support center for p-Chloroacetoxy-2-chloroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for p-Chloroacetoxy-2-chloroacetanilide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage of this compound. Our goal is to provide you with the expertise and practical solutions needed to maintain its stability and integrity.

Frequently Asked Questions (FAQs)

Question 1: We've observed a yellow to brownish discoloration in our stored p-Chloroacetoxy-2-chloroacetanilide. What is the likely cause?

This discoloration is a common indicator of chemical degradation, most likely due to oxidation.[1] Acetanilide derivatives, particularly those with halogen substituents, can be susceptible to oxidative degradation over time, especially when exposed to light, heat, or atmospheric oxygen.[1][2] The color change suggests the formation of chromophoric degradation products.

The primary mechanism of concern is the oxidation of the acetanilide moiety. This can be initiated by factors such as light, heat, and the presence of trace metal impurities which can catalyze the formation of reactive oxygen species.

Question 2: Beyond discoloration, how can we quantify the extent of degradation in our p-Chloroacetoxy-2-chloroacetanilide samples?

Visual inspection is a preliminary step, but quantitative analysis is crucial for quality control. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method for assessing the purity of your sample and identifying degradation products.[3][4][5][6]

An effective HPLC method will allow you to:

  • Quantify the parent compound: Determine the exact percentage of p-Chloroacetoxy-2-chloroacetanilide remaining.

  • Detect and quantify impurities: Identify and measure the concentration of any new peaks that correspond to degradation products.

For in-depth structural elucidation of unknown degradation products, techniques such as LC-MS/MS can be employed.[7][8]

Question 3: What are the optimal storage conditions to prevent the oxidation of p-Chloroacetoxy-2-chloroacetanilide?

To minimize degradation, stringent control of environmental factors is essential. The following table summarizes the recommended storage conditions based on best practices for halogenated and oxidation-prone compounds.[9][10][11]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.[12]
Light Protect from lightUse amber vials or store in the dark to prevent photolytic degradation.[2]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces oxygen, a key reactant in oxidation.[2]
Humidity Low humidity (use of desiccants)Moisture can facilitate hydrolytic degradation and may accelerate oxidation.[13]
Question 4: Can the choice of container impact the stability of p-Chloroacetoxy-2-chloroacetanilide during storage?

Absolutely. The container material and seal integrity are critical.

  • Material: Use amber glass vials to protect the compound from light. Ensure the glass is of a high quality and low in metal ions, which can catalyze oxidation.

  • Closure: Use screw caps with inert liners (e.g., PTFE-faced septa) to ensure an airtight seal. This prevents the ingress of oxygen and moisture.[2]

Question 5: Are there any chemical stabilizers or excipients that can be added to formulations to prevent oxidation?

Yes, the use of antioxidants is a common and effective strategy in pharmaceutical formulations to protect active pharmaceutical ingredients (APIs) from oxidative degradation.[14][15][16][17]

Common antioxidants used in pharmaceutical preparations include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Ascorbic acid

  • Sodium metabisulfite

The selection of an appropriate antioxidant depends on the specific formulation and potential incompatibilities.[1] It is crucial to conduct compatibility studies before incorporating any new excipient.[18]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with p-Chloroacetoxy-2-chloroacetanilide.

Issue 1: Unexpected Drop in Purity Despite Following Recommended Storage

If you observe a significant decrease in the purity of your compound even when stored under recommended conditions, consider the following:

Potential Causes:

  • Contamination of storage container: Residual impurities on the container surface can initiate degradation.

  • Impurity in the initial material: The starting material may have contained impurities that act as catalysts for degradation.

  • Micro-leaks in the container seal: A compromised seal can allow for slow ingress of air and moisture over time.

Troubleshooting Steps:

  • Re-analyze the baseline sample: If available, re-test a sample from the time of initial storage to confirm the starting purity.

  • Test for trace metals: Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze for metal contaminants.

  • Inspect container integrity: Visually inspect the container and seal for any signs of damage.

  • Evaluate packaging under vacuum: For highly sensitive batches, consider sealing the container under a partial vacuum before backfilling with an inert gas.

Issue 2: Inconsistent Analytical Results Between Samples

Inconsistent results can be frustrating. This workflow can help you pinpoint the source of the variability.

Caption: Troubleshooting workflow for inconsistent analytical results.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of p-Chloroacetoxy-2-chloroacetanilide.

Materials:

  • HPLC system with UV/Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The addition of a small amount of acid (e.g., 0.1%) can improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of p-Chloroacetoxy-2-chloroacetanilide in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the lambda max of the compound, typically around 240-250 nm for acetanilides.

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be calculated by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

Visualizing the Degradation and Prevention Pathway

The following diagram illustrates the factors leading to the oxidation of p-Chloroacetoxy-2-chloroacetanilide and the recommended preventative measures.

G cluster_degradation Degradation Factors cluster_prevention Preventative Measures Oxygen Oxygen Degradation Oxidative Degradation Oxygen->Degradation Light Light Light->Degradation Heat Heat Heat->Degradation Moisture Moisture Moisture->Degradation Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxygen Mitigates Dark_Storage Dark Storage Dark_Storage->Light Mitigates Refrigeration Refrigeration Refrigeration->Heat Mitigates Desiccants Use of Desiccants Desiccants->Moisture Mitigates Antioxidants Addition of Antioxidants Antioxidants->Degradation Inhibits Compound p-Chloroacetoxy-2- chloroacetanilide Compound->Degradation Susceptible to

Caption: Factors contributing to oxidation and corresponding preventative strategies.

References

  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation. Retrieved from [Link]

  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from [Link]

  • Miyazaki, T., Aso, Y., Yoshioka, S., & Kawano, K. (2006). Physical stability of amorphous acetanilide derivatives improved by polymer excipients. Chemical & Pharmaceutical Bulletin, 54(8), 1207–1210. Retrieved from [Link]

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]

  • ManTech Publications. (2023, September 15). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. Retrieved from [Link]

  • Moravek, Inc. (n.d.). The Dangers of Chemical Compound Degradation. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. Retrieved from [Link]

  • J-Stage. (n.d.). Physical Stability of Amorphous Acetanilide Derivatives Improved by Polymer Excipients. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • Zimmerman, M. J., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 147–155. Retrieved from [Link]

  • Gideon, J., Mulligan, J., Hui, C., & Cheng, S.-Y. (2021). UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. Heliyon, 7(9), e08010. Retrieved from [Link]

  • A3P. (n.d.). Avoiding product oxidation by h2o2 in isolators: right analyses. Retrieved from [Link]

  • Weed Science. (n.d.). Influence of temperature and relative humidity on the foliar activity of mesotrione. Retrieved from [Link]

  • Patsnap Eureka. (2024, October 11). Acetanilide: From Pain Relief to Industrial Chemistry. Retrieved from [Link]

  • NISCAIR. (n.d.). Kinetics & Mechanism of Oxidation of Acetanilide & para-Substituted Acetanilides by HCI04-Phenyliodosyl Acetate System. Retrieved from [Link]

  • Amanote Research. (2006, January 1). (PDF) Physical Stability of Amorphous Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Retrieved from [Link]

  • Thurman, E. M., Goolsby, D. A., Aga, D. S., Pomes, M. L., & Meyer, M. T. (1996). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. Analytical Chemistry, 68(18), 3010–3016. Retrieved from [Link]

  • Study.com. (n.d.). Acetanilide Structure, Formula & Properties. Retrieved from [Link]

  • American Chemical Society. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

  • Lee, S. H., Jo, W., Kim, J.-J., & Hur, H.-G. (2022). Non-specific degradation of chloroacetanilide herbicides by glucose oxidase supported Bio-Fenton reaction. Chemosphere, 293, 133417. Retrieved from [Link]

  • MDPI. (2018, September 21). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. Retrieved from [Link]

  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetanilide, p-chloroacetyl-. Retrieved from [Link]

  • American Chemical Society. (2023, July 10). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Retrieved from [Link]

  • Wang, S., & Yates, S. R. (2008). Relative effects of surfactants and humidity on soil/air desorption of chloroacetanilide and dinitroaniline herbicides. Journal of Environmental Quality, 37(5), 1836–1843. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Park, J., Lee, S., Kim, Y., & Lee, C. (2006). Degradation of chloroacetanilide herbicides by anodic fenton treatment. Journal of Agricultural and Food Chemistry, 54(8), 3010–3021. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 21). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. Retrieved from [Link]

  • University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Some observations relating to substituent effects in halogenation. Part II. The reaction of m- and p-chloroacetanilide with chlorine in acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • StaffNet. (n.d.). Do's and Don'ts of Chemical storage. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Alkylating Agents: Reactivity Profiles of p-Chloroacetoxy-2-chloroacetanilide vs. Bromoacetanilides

In the landscape of chemical biology, proteomics, and drug development, the selective modification of nucleophilic residues is a foundational technique. Haloacetanilides are ubiquitously employed as alkylating agents to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical biology, proteomics, and drug development, the selective modification of nucleophilic residues is a foundational technique. Haloacetanilides are ubiquitously employed as alkylating agents to cap thiols, synthesize active pharmaceutical ingredients, or map protein topographies. However, not all haloacetanilides behave identically.

As a Senior Application Scientist, I frequently observe researchers selecting an alkylating agent based on laboratory habit rather than mechanistic suitability. This guide provides an objective, data-driven comparison between the highly reactive bromoacetanilides (e.g., 2-bromo- N -phenylacetamide) and the highly specialized, bifunctional p-Chloroacetoxy-2-chloroacetanilide . By understanding the thermodynamics and structural valency of these molecules, you can rationally design workflows that balance reaction kinetics with strict chemoselectivity.

Mechanistic Principles & Reactivity Profiles

The selection of an alkylating agent is a calculated balance between reaction speed and target specificity. The primary differentiator between these molecules lies in the leaving group thermodynamics and their functional valency.

Leaving Group Thermodynamics

The reactivity of haloacetamides is heavily influenced by the nature of the halogen leaving group, following the general kinetic trend of I > Br > Cl[1]. The bond dissociation energies (BDE) for C-Cl (~400 kJ/mol) and C-Br (~335 kJ/mol) bonds are a key indicator of their reactivity, with the weaker C-Br bond generally leading to faster nucleophilic substitution[2].

Kinetic studies on α -chloroacetanilides confirm an intermolecular SN​2 mechanism, supported by overall second-order kinetics and negative activation entropy ( ΔS‡ ) values[3]. Density functional theory (DFT) calculations further validate this SN​2 pathway, revealing activation free energies for chloroacetanilides between 17 and 24 kcal/mol, depending on the specific nucleophile[4]. Because bromoacetanilides have a lower activation barrier, they react rapidly with thiols but are prone to off-target reactions. Highly reactive agents can induce undesirable modifications, such as the conversion of methionine to isothreonine, whereas chloro-derivatives maintain superior specificity for cysteine[5].

Structural Valency
  • Bromoacetanilides are typically monofunctional. They contain a single electrophilic α -bromoamide center, making them ideal for end-point capping of peptides prior to mass spectrometry.

  • p-Chloroacetoxy-2-chloroacetanilide is bifunctional. It contains an α -chloroamide group and a p -chloroacetoxy (ester) group. This dual-warhead architecture allows it to act as a cross-linking agent. Furthermore, the ester linkage serves as a cleavable spacer—once a protein complex is cross-linked, the ester bond can be selectively cleaved using mild nucleophiles (like hydroxylamine), enabling the specific isolation of the cross-linked peptides.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical properties and kinetic behaviors of both classes of compounds to aid in experimental design.

PropertyBromoacetanilidesp-Chloroacetoxy-2-chloroacetanilide
Structural Valency MonofunctionalBifunctional
Primary Reactive Sites α -bromoamide α -chloroamide & chloroacetate ester
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Bond Dissociation Energy ~335 kJ/mol[2]~400 kJ/mol[2]
Relative SN​2 Kinetics FastSlow to Moderate
Target Selectivity Moderate (Cys, potential for Met/Lys off-target)[5]High (Strictly Cys at neutral pH)
Primary Application Rapid peptide alkylationProtein cross-linking, cleavable probes

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal control to verify the success of the reaction.

Protocol A: Chemoselective Cysteine Alkylation using Bromoacetanilides

Objective: Achieve complete alkylation of free thiols prior to LC-MS analysis while preventing the over-alkylation of methionine or lysine residues.

  • Reduction: Incubate the protein sample (1 mg/mL) with 5 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate (pH 7.5) for 30 min at 37°C.

    • Causality: DTT reduces all disulfide bonds. A pH of 7.5 ensures that cysteine thiols (pKa ~8.3) are sufficiently nucleophilic, while primary amines on lysine (pKa ~10.5) remain protonated and unreactive.

  • Alkylation: Add 2-bromo- N -phenylacetamide to a final concentration of 15 mM.

    • Causality: A 3-fold molar excess over DTT ensures complete thiol capping without driving the concentration-dependent off-target kinetics associated with hyper-reactive halogens.

  • Incubation: React in the dark for exactly 20 minutes at room temperature.

    • Causality: Bromoacetanilides are light-sensitive and can generate radicals. Restricting the time to 20 minutes prevents the slow, secondary alkylation of methionine residues[5].

  • Validation & Quenching: Add DTT to a final concentration of 20 mM.

    • Causality: The excess DTT acts as a sacrificial nucleophile, instantly consuming unreacted bromoacetanilide and halting the reaction. This guarantees that no alkylation occurs during subsequent tryptic digestion.

Protocol B: Bifunctional Cross-Linking with p-Chloroacetoxy-2-chloroacetanilide

Objective: Covalently link two proximal nucleophiles using a rigid, cleavable aromatic spacer to map protein-protein interactions.

  • Reagent Preparation: Dissolve p-Chloroacetoxy-2-chloroacetanilide in anhydrous DMSO to create a 50 mM stock solution.

    • Causality: The chloroacetate ester moiety is susceptible to premature hydrolysis in aqueous buffers. A dry organic stock preserves the structural integrity of the bifunctional linker.

  • Conjugation: Add the cross-linker to the protein complex (in 50 mM HEPES, pH 8.0) at a 1:10 protein-to-linker molar ratio.

    • Causality: The lower reactivity of the C-Cl bond requires a slightly higher pH (8.0) to increase the nucleophilicity of target residues. The low molar excess favors intra/inter-molecular cross-linking over mono-capping.

  • Incubation: Incubate for 2 hours at 25°C.

  • Validation (Cleavage): Following SDS-PAGE isolation of the cross-linked complex, treat the gel band with 0.5 M Hydroxylamine (pH 8.5) for 1 hour.

    • Causality: Hydroxylamine is a strong α -effect nucleophile that selectively cleaves the ester bond of the cross-linker without breaking the stable amide backbone, validating the cross-link location via subsequent MS/MS sequencing.

Reaction Logic Visualization

The following diagram illustrates the divergent reaction pathways dictated by the structural valency and leaving group kinetics of the two reagents.

Reactivity Substrate Target Protein (Free Thiols/Amines) BrAc Bromoacetanilides (Monofunctional, Fast) Substrate->BrAc pH 7.5, 20 min ClAc p-Chloroacetoxy-2-chloroacetanilide (Bifunctional, Slow) Substrate->ClAc pH 8.0, 2 hours Alkylation Rapid SN2 Alkylation (C-Br Cleavage) BrAc->Alkylation Crosslinking Dual Reaction: SN2 + Acylation ClAc->Crosslinking Result1 Capped Peptides (For MS Analysis) Alkylation->Result1 Result2 Cross-linked Complex (Degradable Spacer) Crosslinking->Result2

Reaction logic: Bifunctional chloroacetanilides vs monofunctional bromoacetanilides.

References[2] A Comparative Guide to 2'-Chloroacetanilide and 2'-Bromoacetanilide in Synthesis. BenchChem. View Source[1] A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency. BenchChem. View Source[5] Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. View Source[3] Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. PubMed. View Source[4] New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. MDPI. View Source

Sources

Comparative

High-Sensitivity LC-MS/MS Method Validation for the Quantification of p-Chloroacetoxy-2-chloroacetanilide: A Comparison Guide

Introduction and Regulatory Context In the pharmaceutical industry, the control of potentially genotoxic impurities (PGIs) is a critical safety mandate. p-Chloroacetoxy-2-chloroacetanilide (CAS 17641-10-0) is a highly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

In the pharmaceutical industry, the control of potentially genotoxic impurities (PGIs) is a critical safety mandate. p-Chloroacetoxy-2-chloroacetanilide (CAS 17641-10-0) is a highly reactive intermediate commonly associated with the synthesis of acetanilide-derived analgesics and herbicides. Featuring both a chloroacetate ester and a chloroacetanilide moiety, this compound acts as a potent alkylating agent, triggering structural alerts for DNA reactivity.

Under the ICH M7(R2) guidelines [1], impurities with such mutagenic potential must be strictly controlled to ensure patient safety, often down to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . For a drug with a 1 gram daily dose, this translates to a stringent limit of 1.5 parts-per-million (ppm). Achieving this level of trace quantification within a complex Active Pharmaceutical Ingredient (API) matrix exceeds the routine capabilities of traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), necessitating the transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality in Method Selection: LC-MS/MS vs. HPLC-UV

As analytical scientists, we must design methods that are not only sensitive but represent a self-validating system immune to false positives. The transition from HPLC-UV to LC-MS/MS is driven by three mechanistic advantages:

  • Absolute Specificity via MRM: HPLC-UV relies solely on chromatographic retention time and non-specific chromophore absorption. In complex API matrices, co-eluting non-genotoxic degradants frequently mask the PGI. LC-MS/MS utilizes Multiple Reaction Monitoring (MRM), isolating the specific precursor ion ( [M+H]+ ) and a unique product ion fragment. This dual-filter approach virtually eliminates matrix background.

  • Ionization Efficiency: The addition of 0.1% formic acid to the mobile phase drives the equilibrium of p-Chloroacetoxy-2-chloroacetanilide toward its protonated state, maximizing Electrospray Ionization (ESI) efficiency and pushing the Limit of Quantitation (LOQ) into the low parts-per-billion (ppb) range.

  • Matrix Effect Neutralization: By incorporating a stable isotope-labeled internal standard (SIL-IS), the LC-MS/MS method inherently corrects for any ionization suppression caused by the API matrix, ensuring absolute quantitative trustworthiness.

Performance Comparison: HPLC-UV vs. LC-MS/MS
ParameterTraditional HPLC-UVOptimized LC-MS/MS (MRM)Mechanistic Advantage
Limit of Quantitation (LOQ) ~10 - 50 ppm0.05 ppm (50 ppb) ESI+ ionization coupled with noise-reducing quadrupole mass filtering.
Specificity Low (Prone to co-elution)High (Mass-to-charge specific) MRM transitions ignore co-eluting matrix compounds lacking the exact mass footprint.
Run Time 30 - 45 minutes6.5 minutes Ultra-High Performance Liquid Chromatography (UHPLC) sub-2 µm particles allow rapid elution.
Matrix Interference HighNegligible SIL-IS dynamically corrects for ion suppression/enhancement.

Experimental Workflow & Methodology

The following protocol outlines the optimized, step-by-step methodology for quantifying p-Chloroacetoxy-2-chloroacetanilide.

Step 1: Sample and Standard Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the API while preventing early-eluting peak distortion.

  • Internal Standard (IS): Spike samples with p-Chloroacetoxy-2-chloroacetanilide-d4 at a constant concentration of 1.0 ppm.

  • Sample Extraction: Weigh 50 mg of the API into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes, spike with IS, and make up to volume. Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble excipients. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Conditions (UHPLC)
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size. The hydrophobic stationary phase provides excellent retention for the chloroacetanilide backbone.

  • Mobile Phase A: 0.1% Formic acid in MS-grade water (Promotes [M+H]+ formation).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B (Column wash)

    • 5.0 - 6.5 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometric Conditions (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions:

    • Analyte: m/z 263.0 170.0 (Collision Energy: 18 eV)

    • Internal Standard: m/z 267.0 174.0 (Collision Energy: 18 eV)

Workflow A 1. Sample Preparation (Dilute & Shoot + IS) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI+ Ionization (Protonation [M+H]+) B->C D 4. Triple Quadrupole MS (MRM Mode) C->D E 5. Data Processing (Quantification via IS) D->E

LC-MS/MS analytical workflow for trace-level genotoxic impurity quantification.

Method Validation Framework (ICH M10 Compliant)

To ensure the trustworthiness of the analytical data, the method was rigorously validated according to the ICH M10 Bioanalytical Method Validation Guidelines [2]. A robust method must prove that the matrix does not artificially inflate or suppress the impurity signal.

Validation Start ICH M10 Validation Spec Selectivity No Matrix Interference Start->Spec Sens Sensitivity Signal-to-Noise ≥ 5:1 Start->Sens Lin Linearity R² > 0.99 Start->Lin Acc Accuracy & Precision CV ≤ 15% Start->Acc Mat Matrix Effect IS-Normalized CV < 15% Start->Mat

Core validation parameters and acceptance criteria according to ICH M10 guidelines.

Validation Results Summary

1. Linearity and Sensitivity: The calibration curve demonstrated excellent linearity from 0.05 ppm (LOQ) to 5.0 ppm, with a correlation coefficient ( R2 ) of 0.9992. The LOQ was established at a Signal-to-Noise (S/N) ratio > 10, well below the 1.5 ppm TTC requirement.

2. Accuracy and Precision: Intra-day and inter-day precision and accuracy were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ (0.05 ppm), LQC (0.15 ppm), MQC (1.5 ppm), and HQC (3.75 ppm).

QC LevelNominal Conc. (ppm)Intra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)
LLOQ 0.05104.26.8106.58.1
LQC 0.1598.54.297.85.3
MQC 1.50101.12.5100.43.6
HQC 3.7599.41.898.92.4

Note: All values fall well within the ICH M10 acceptance criteria of ±15% (±20% for LLOQ).

3. Matrix Effect and Recovery: The matrix factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction into the API matrix against the peak area of a neat standard solution. Thanks to the SIL-IS, the IS-normalized matrix effect was negligible, proving the method's resilience against ion suppression [3].

ParameterResultICH M10 RequirementConclusion
Absolute Matrix Effect 82.4%N/AModerate Ion Suppression observed.
IS-Normalized Matrix Effect 99.1%CV < 15%Suppression fully corrected by IS.
Extraction Recovery 94.5%ConsistentHigh and reproducible recovery.

Conclusion

The quantification of genotoxic impurities like p-Chloroacetoxy-2-chloroacetanilide demands analytical methodologies that transcend the limitations of traditional UV detection. By leveraging the absolute mass specificity and superior sensitivity of LC-MS/MS, combined with a self-correcting internal standard framework, this validated method guarantees regulatory compliance with ICH M7 and M10 guidelines. It provides pharmaceutical researchers with a robust, high-throughput tool to ensure drug substance purity and safeguard patient health.

References

  • Title: ICH harmonised guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH harmonised guideline M10 on bioanalytical method validation and study sample analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Genotoxic Impurities: From Structural Alerts to Qualification Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Validation

Comparative Toxicity Guide: p-Chloroacetoxy-2-chloroacetanilide vs. Standard Chloroacetanilide Herbicides

Target Audience: Toxicologists, Drug Development Professionals, and Agrochemical Researchers Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Chemical Profiling The chloroacetanili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Drug Development Professionals, and Agrochemical Researchers Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Chemical Profiling

The chloroacetanilide class of compounds—widely utilized as pre-emergent herbicides (e.g., alachlor, acetochlor, metolachlor) and pharmaceutical intermediates—exhibits a well-documented profile of cytotoxicity and environmental persistence. As a Senior Application Scientist, evaluating the safety and reactivity of these compounds requires a deep understanding of their electrophilic nature.

This guide objectively compares the toxicity mechanisms of standard mono-alkylating chloroacetanilides against p-Chloroacetoxy-2-chloroacetanilide (p-CACA) , a structurally unique derivative. While standard chloroacetanilides possess a single α -chloroacetamide moiety, p-CACA features a bis-electrophilic structure (an α -chloroacetamide group and a chloroacetate ester). This dual-reactive scaffold fundamentally alters its pharmacokinetic behavior, transforming it from a simple alkylating agent into a potent cross-linking hazard.

Mechanistic Toxicology: The Causality of Alkylation

To understand the comparative toxicity of these compounds, we must examine the fundamental chemical causality driving cellular damage. Chloroacetanilides act as potent electrophiles. Toxicity is initiated via an SN​2 nucleophilic substitution reaction [1].

  • Glutathione (GSH) Depletion: The highly reactive α -chlorine is displaced by biological thiols, predominantly the sulfhydryl group of intracellular glutathione. While enzymatic GSH conjugation (via Glutathione-S-Transferases) is a natural detoxification pathway[2], the rapid stoichiometric depletion of GSH by high-affinity chloroacetanilides strips the cell of its primary antioxidant defense.

  • Protein Destabilization: Once GSH is depleted, the electrophiles attack reactive cysteine residues on critical cellular proteins. Recent proteomic profiling demonstrates that chloroacetanilide exposure directly alkylates and destabilizes proteins such as GAPDH and the Parkinson's disease-associated protein PARK7[3].

  • Steric Hindrance: The rate of the SN​2 reaction—and thus the acute toxicity—is highly dependent on the steric environment around the α -carbon. Metolachlor, which possesses bulky functional groups, exhibits a slower rate of nucleophilic attack compared to the less hindered alachlor or propachlor[1].

Because p-CACA possesses two unhindered electrophilic centers, it is predicted to not only deplete GSH at twice the stoichiometric rate but also induce severe protein cross-linking, leading to rapid proteostasis collapse.

ToxicityMechanism A Chloroacetanilide (Electrophile) B GSH Depletion (S-Conjugation) A->B SN2 Reaction C Protein Cysteine Alkylation A->C Direct Attack D Oxidative Stress & Misfolding B->D Loss of Antioxidant C->D Loss of Proteostasis E Cytotoxicity / Apoptosis D->E Cell Death

Fig 1. Mechanistic pathway of chloroacetanilide-induced cytotoxicity via SN2 alkylation.

Comparative Toxicity Data

The following table synthesizes quantitative toxicity metrics across the chloroacetanilide class, highlighting the structure-activity relationship (SAR) between electrophilic potential and cellular viability.

CompoundStructural ClassElectrophilic SitesRelative Alkylating ReactivityIn Vitro Cytotoxicity (LD50)Primary Toxicity Mechanism
p-Chloroacetoxy-2-chloroacetanilide Bis-alkylating Anilide2Very High (Cross-linking)Predicted <0.05 μ g/mLHyper-depletion of GSH, protein cross-linking
Propachlor Mono-alkylating Anilide1HighHighest among standardRapid GSH depletion, PARK7/GAPDH misfolding[3]
Alachlor Mono-alkylating Anilide1Moderate-High0.08 μ g/mL[4]GSH depletion, Oxidative stress, DNA alkylation
Acetochlor Mono-alkylating Anilide1Moderate~1.42 μ g/mLGSH depletion, Fatty acid binding protein targeting[3]
Metolachlor Mono-alkylating Anilide1Low (Steric hindrance)1.42+ μ g/mL[4]Slower GSH conjugation, lower acute cytotoxicity

Note: In comparative cellular assays, the toxicity hierarchy is consistently observed as Propachlor > Alachlor > Metolachlor, directly correlating with their SN​2 reaction kinetics[5]. In aquatic models (Daphnia carinata), Alachlor and Acetochlor show acute LC50 values around 11.1–11.8 mg/L[6].

Experimental Validation Protocols

To objectively validate the comparative toxicity of p-CACA against standard chloroacetanilides, laboratories must employ self-validating assay systems. The following protocols are designed to measure both the primary chemical event (GSH depletion) and the downstream biological consequence (protein misfolding).

Protocol A: Intracellular GSH Depletion Kinetics (Ellman’s Assay)

Purpose: To quantify the rate at which the bis-electrophile p-CACA depletes cellular antioxidants compared to mono-electrophiles.

  • Cell Seeding: Seed HEK293T or human hepatoma cells in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Compound Dosing: Treat cells with 10 μ M of p-CACA, Alachlor, and Metolachlor.

    • Self-Validating Control: Use N-ethylmaleimide (NEM) as a positive control for rapid thiol alkylation, and DMSO as a vehicle control.

  • Lysis & Derivatization: After 1 hour of exposure, wash cells with cold PBS and lyse using 5% sulfosalicylic acid (SSA) to precipitate proteins. Centrifuge at 10,000 x g for 10 mins.

  • Quantification: Transfer the supernatant to a new plate. Add Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with free GSH to form a yellow chromophore (TNB).

  • Measurement: Read absorbance at 412 nm using a microplate reader. The rate of signal loss directly correlates to the SN​2 reactivity of the chloroacetanilide.

Protocol B: Proteomic Destabilization Profiling (Hsp40 Affinity)

Purpose: To identify specific proteins alkylated and misfolded by the compounds[3].

  • Exposure: Treat cells with 1 mM of the target chloroacetanilide for 30 minutes in serum-free media.

  • Chaperone Capture: Lyse cells and incubate the lysate with magnetic beads conjugated to the H31Q mutant of the human Hsp40 chaperone DNAJB8. (This mutant traps misfolded proteins without releasing them).

  • Elution & Digestion: Wash the beads to remove native proteins. Elute the misfolded protein-chaperone complexes and perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the peptides via quantitative mass spectrometry to identify the specific cellular targets destabilized by the anilides.

ExpWorkflow Step1 1. Cell Culture (HEK293T / Hepatoma) Step2 2. Compound Dosing (p-CACA vs Alachlor) Step1->Step2 Step3 3. GSH Quantification (DTNB Absorbance at 412nm) Step2->Step3 Primary Mechanism Step4 4. Proteomic Profiling (Hsp40 Affinity LC-MS/MS) Step2->Step4 Target Identification Step5 5. Viability Assay (Neutral Red / MTT) Step2->Step5 Phenotypic Outcome

Fig 2. Step-by-step experimental workflow for assessing chloroacetanilide toxicity.

Strategic Recommendations for Drug Development

When utilizing chloroacetanilide derivatives as pharmaceutical intermediates or agricultural agents, structural mitigation of toxicity is paramount.

  • Avoid Bis-Electrophiles: Compounds like p-Chloroacetoxy-2-chloroacetanilide present severe toxicity risks due to their cross-linking ability. If a dual-functionalized ring is required, replace the chloroacetate ester with a non-electrophilic isostere.

  • Introduce Steric Bulk: As demonstrated by the lower toxicity profile of metolachlor compared to alachlor[4], introducing bulky aliphatic groups adjacent to the α -chloroacetamide moiety significantly reduces the SN​2 reaction rate with biological thiols[1], thereby improving the safety window.

References

  • [4] UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity - NIH PubMed Central.[Link]

  • [6] Individual and Joint Toxicity of Three Chloroacetanilide Herbicides to Freshwater Cladoceran Daphnia carinata - ResearchGate.[Link]

  • [2] Different Rates of Metabolism of Two Chloroacetanilide Herbicides in Pioneer 3320 Corn - ResearchGate.[Link]

  • [1] Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects - ACS Publications.[Link]

  • [5] Glutathione-dependent cytotoxicity of the chloroacetanilide herbicides alachlor, metolachlor, and propachlor in rat and human hepatoma-derived cultured cells - Researcher.Life.[Link]

  • [3] Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - ACS Chemical Biology.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling p-Chloroacetoxy-2-chloroacetanilide

Standard Operating Procedure & PPE Guide for Handling p-Chloroacetoxy-2-chloroacetanilide As a Senior Application Scientist, I have designed this comprehensive protocol to ensure maximum safety and operational efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide for Handling p-Chloroacetoxy-2-chloroacetanilide

As a Senior Application Scientist, I have designed this comprehensive protocol to ensure maximum safety and operational efficiency when handling p-Chloroacetoxy-2-chloroacetanilide (CAS: 17641-10-0). This compound, widely utilized as an intermediate in drug development and agricultural chemistry, presents unique dual-site alkylating hazards. This guide provides a self-validating framework for researchers to mitigate exposure risks through scientifically grounded Personal Protective Equipment (PPE) selection and rigorous operational workflows.

Mechanistic Toxicology & Hazard Profile

Understanding the chemical causality behind the hazards is critical for effective risk mitigation. p-Chloroacetoxy-2-chloroacetanilide possesses two highly reactive functional groups that dictate its safety requirements:

  • Chloroacetanilide Core: Acts as an electrophilic alkylating agent. It can covalently bind to nucleophilic residues on skin proteins, forming hapten-protein complexes that trigger T-cell mediated delayed-type hypersensitivity (allergic contact dermatitis)[1].

  • Chloroacetate Ester: Known for its lachrymatory properties, this moiety reacts rapidly with moisture in the mucous membranes of the eyes and respiratory tract, causing severe irritation and potential corneal damage[2].

Because of these properties, handling requires strict prevention of dust formation, aerosolization, and direct dermal contact[3].

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE must be selected based on the chemical's specific penetration and degradation metrics.

PPE CategorySpecification & MaterialCausality / Scientific Rationale
Hand Protection Butyl rubber or Nitrile gloves (min. 0.11 mm thickness for solids). Double-gloving is mandatory.Chloroacetates rapidly permeate standard latex. Nitrile provides excellent resistance against solid particulates and accidental solvent splashes[4].
Eye/Face Protection Indirect-vent, impact-resistant chemical goggles. Add a face shield if handling solutions.Prevents lachrymatory vapors and reactive dust from contacting ocular mucosa[5].
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator. Use a full-face respirator with organic vapor cartridges if dissolved in volatile solvents.Mitigates inhalation of reactive dust. The chloroacetate moiety can cause severe respiratory tract irritation[2].
Body Protection Flame-retardant, anti-static lab coat (e.g., Nomex) with tight-weave cuffs.Prevents electrostatic discharge which could ignite organic dust, and stops particulate accumulation on standard clothing[6].

Operational Workflow: Safe Handling & Experimental Protocol

This step-by-step methodology ensures that every action is verified by a subsequent safety check, creating a closed-loop, self-validating system.

Phase 1: Preparation and PPE Donning

  • Verify Environment: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor before proceeding.

  • Don PPE: Put on the anti-static lab coat, followed by the N95/P100 respirator, chemical goggles, and the first pair of nitrile gloves. Tape the glove cuffs to the lab coat sleeves to eliminate skin exposure gaps. Don the second pair of gloves.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Causality: p-Chloroacetoxy-2-chloroacetanilide powders can accumulate static charge, leading to aerosolization and inhalation risks[7].

  • Transfer: Inside the fume hood, carefully transfer the required mass using a non-sparking spatula. Keep the source container tightly closed immediately after use[3].

  • Containment: Place the weighed solid into a sealable reaction vessel before removing it from the balance area.

Phase 3: Decontamination and Doffing

  • Surface Decontamination: Wipe down the balance and fume hood surfaces with a damp, disposable towel (using a 5% sodium bicarbonate solution to hydrolyze residual chloroacetate), followed by a dry wipe.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Remove goggles and respirator, then the inner gloves. Wash hands immediately with copious amounts of soap and water[8].

Emergency Response & Spill Containment Protocol

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Evacuate & Isolate: Evacuate non-essential personnel from the immediate area and ensure local exhaust ventilation is maximized[3].

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust[6].

  • Collection: Use non-sparking tools to scoop the absorbed material into a highly visible, sealable hazardous waste container[3].

  • Neutralization: Wash the spill area with a mild alkaline solution to neutralize residual chloroacetanilide derivatives, then rinse with water.

Waste Disposal Plan

p-Chloroacetoxy-2-chloroacetanilide must never be flushed down the sink or disposed of in regular trash, as it is highly toxic to aquatic life[2].

  • Solid Waste: Collect all contaminated PPE, wipes, and residual chemical in a clearly labeled, leak-proof container.

  • Liquid Waste: If the chemical was dissolved in a solvent, segregate it into a halogenated organic waste carboy.

  • Final Disposal: Transfer to a licensed chemical destruction plant for controlled incineration equipped with flue gas scrubbing to neutralize chlorinated combustion products[3].

Operational Workflow Visualization

The following diagram illustrates the logical progression of the handling protocol, emphasizing the critical decision point during a potential spill.

G start Pre-Operation: Hood & Airflow Validation ppe PPE Donning: Double Gloves, Goggles, N95 start->ppe weighing Anti-Static Weighing (Inside Fume Hood) ppe->weighing spill Spill Detected? weighing->spill containment Emergency Protocol: Damp Absorbent & Non-Spark Tools spill->containment Yes reaction Closed-System Transfer & Reaction spill->reaction No decon Alkaline Decontamination & PPE Doffing containment->decon reaction->decon dispose Licensed Incineration (Halogenated Waste) decon->dispose

Operational workflow for handling p-Chloroacetoxy-2-chloroacetanilide, including spill response.

References

1.1 Title: Chloroacetic acid 4-[(chloroacetyl)amino]phenyl ester Safety Data Sheets Source: Echemi URL:

2.1 Title: Common Name: ETHYL CHLOROACETATE HAZARD SUMMARY Source: NJ.gov URL:

2.2 Title: SAFETY DATA SHEET - Tokyo Chemical Industry Source: TCI Chemicals URL:

2.3 Title: Vinyl chloroacetate - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL:

2.4 Title: Ethyl chloroacetate - SAFETY DATA SHEET Source: Kishida Chemical Co., Ltd. URL:

2.5 Title: Ethyl chloroacetate - Apollo Scientific Source: Apollo Scientific URL:

2.6 Title: Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-CHLOROACETANILIDE Source: ChemicalBook URL:

2.7 Title: 2'-Chloroacetanilide - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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